(Diethylamino)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
diethylaminomethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6(4-2)5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMDBTSKNAXHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065973 | |
| Record name | Methanol, (diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-59-6 | |
| Record name | 1-(Diethylamino)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15931-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, 1-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015931596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, 1-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanol, (diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (diethylamino)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(Diethylamino)methanol synthesis from diethylamine and formaldehyde
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(Diethylamino)methanol, a key hemiaminal intermediate, is synthesized through the nucleophilic addition of diethylamine to formaldehyde. This compound serves as a crucial building block in various organic syntheses, most notably as the precursor to the reactive electrophile in the Mannich reaction. Its inherent instability often necessitates in situ generation for immediate use in subsequent transformations. This guide provides a comprehensive overview of its synthesis, reaction mechanism, and experimental considerations.
Reaction and Mechanism
The formation of this compound is a reversible equilibrium process involving the direct condensation of diethylamine with an aqueous solution of formaldehyde or paraformaldehyde.[1] The reaction proceeds via the nucleophilic attack of the diethylamine nitrogen on the carbonyl carbon of formaldehyde.
The overall reaction is as follows:
(CH₃CH₂)₂NH + CH₂O ⇌ (CH₃CH₂)₂NCH₂OH
The stability of the resulting hemiaminal can vary, and it often exists in equilibrium with its precursors in solution.[1] The reaction is the initial step in the broader Mannich reaction, where the this compound can further react, typically after dehydration to an electrophilic iminium ion, with a compound containing an active hydrogen.[2][3][4][5]
Catalysis:
The reaction can be catalyzed by water. Ab initio calculations have shown that the presence of a single water molecule can significantly lower the activation energy barrier for the formation of carbinolamines from the addition of dimethylamine to formaldehyde, a reaction analogous to the synthesis of this compound.[6] The activation energy for the uncatalyzed reaction is 20.1 kcal/mol, while the water-catalyzed reaction has a transition state that is 5.4 kcal/mol below the separated reactants, suggesting the reaction is energetically favorable under atmospheric conditions.[6]
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
Due to the in situ generation and immediate consumption of this compound in many synthetic procedures, isolated yields are not commonly reported. However, the efficiency of its formation can be inferred from the yields of subsequent reactions, such as the Mannich reaction.
| Reactants | Solvent(s) | Reaction Conditions | Product | Yield (%) | Reference |
| Diethylamine hydrochloride, Paraformaldehyde, Acetone | Methanol, Water | Reflux, 12 hours | 1-Diethylamino-3-butanone | 66-75 | [7] |
| 8-Hydroxyquinoline, Paraformaldehyde, Diethylamine | Ethanol | Reflux, 5 hours | 7-((Diethylamino)methyl)quinolin-8-ol | - | [8] |
| Phenol, Diethylamine, Formaldehyde | Ethanol (aqueous) | Basic conditions, varying temperatures | 2-((Diethylamino)methyl)phenol | - | [2] |
Experimental Protocols
The following is a representative protocol for the in situ generation of this compound, adapted from the initial stage of a Mannich reaction.
Objective: To generate this compound in situ for subsequent reaction.
Materials:
-
Diethylamine
-
Paraformaldehyde or Formalin solution (37% in water)
-
Ethanol (or other suitable solvent)
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
In a well-ventilated fume hood, charge a round-bottomed flask with the chosen solvent (e.g., ethanol).
-
Add diethylamine to the solvent with stirring.
-
Slowly add paraformaldehyde or formalin solution to the mixture. An exothermic reaction may be observed.
-
The mixture is then typically stirred at room temperature or heated to reflux to ensure the formation of this compound, which can then be reacted with a suitable nucleophile. For instance, in the synthesis of 7-((diethylamino)methyl)quinolin-8-ol, after mixing paraformaldehyde and diethylamine, 8-hydroxyquinoline dissolved in ethanol is added, and the mixture is refluxed for 5 hours.[8]
Experimental Workflow
Caption: General experimental workflow for the in situ synthesis and use of this compound.
Safety and Handling
-
Diethylamine: A flammable and corrosive liquid with an ammonia-like odor.[9] It is a respiratory irritant and can cause severe skin and eye damage.[9]
-
Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. It is also an irritant to the eyes, skin, and respiratory system.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The synthesis of this compound from diethylamine and formaldehyde is a fundamental and efficient transformation in organic chemistry. While the product's instability often precludes its isolation, its in situ generation provides a reliable method for introducing the diethylaminomethyl group into a wide range of molecules. Understanding the reaction mechanism, the influence of catalysts, and appropriate experimental procedures is crucial for its successful application in research and development.
References
- 1. This compound | 15931-59-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
In situ generation of (Diethylamino)methanol for organic synthesis
An In-Depth Technical Guide to the In Situ Generation of (Diethylamino)methanol for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial yet unstable hemiaminal intermediate that serves as a precursor for the highly reactive N,N-diethylmethaniminium ion. Due to its inherent instability, it is almost exclusively generated in situ for immediate use in organic synthesis.[1] This method provides a reliable pathway for introducing the diethylaminomethyl group into molecules, a common strategy in pharmaceutical development to enhance properties like solubility or receptor affinity.[1] This guide details the formation, key reactions, and experimental protocols related to the in situ generation of this versatile reagent.
Core Synthesis: Formation of this compound
The most direct and common method for the in situ generation of this compound is the condensation reaction between diethylamine and formaldehyde.[1] This reaction is a reversible equilibrium process that readily forms the hemiaminal, this compound.[1] Paraformaldehyde, a solid polymer of formaldehyde, can also be used as the formaldehyde source, typically requiring mild heating to depolymerize.
The reaction establishes an equilibrium between the reactants and the hemiaminal product.
Caption: In situ formation of this compound.
The Key Reactive Species: The N,N-Diethylmethaniminium Ion
While the hemiaminal is formed first, the key electrophilic species responsible for subsequent reactions is the N,N-diethylmethaniminium ion (an iminium ion). This cation is generated from this compound through the loss of a water molecule, a process often facilitated by mild acidic conditions. It is this highly electrophilic intermediate that reacts with nucleophiles, most notably in the Mannich reaction.[1]
Caption: Formation of the electrophilic iminium ion.
Application Profile: The Mannich Reaction
A primary application for in situ generated this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The enol or enolate of a ketone, for instance, acts as a nucleophile, attacking the electrophilic iminium ion to form a β-amino carbonyl compound, commonly known as a "Mannich base."
Detailed Experimental Protocol: Synthesis of 1-Diethylamino-3-butanone
This procedure is adapted from Organic Syntheses and serves as a classic example of a Mannich reaction utilizing diethylamine and paraformaldehyde.[2]
Reagents:
-
Diethylamine hydrochloride: 176 g (1.60 moles)
-
Paraformaldehyde: 68 g (2.26 moles)
-
Acetone: 600 ml (8.2 moles)
-
Methanol: 80 ml
-
Concentrated Hydrochloric Acid: 0.2 ml
-
Sodium Hydroxide: 65 g in 300 ml water
-
Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to a moderate to vigorous reflux for 12 hours.
-
Workup - Neutralization: Cool the resulting light-yellow solution and add a cold solution of sodium hydroxide in water.
-
Workup - Extraction: Extract the mixture with three 200-ml portions of ether. Wash the combined ether extracts with two 150-ml portions of saturated sodium chloride solution. Re-extract the aqueous washes with two 150-ml portions of ether.
-
Workup - Drying and Concentration: Combine all ether solutions and dry overnight with anhydrous sodium sulfate. Filter the solution.
-
Purification: Distill the filtrate under reduced pressure (5 to 12 mm) through a 20-cm Vigreux distilling column. After removing the solvent, collect the product fraction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a Mannich base.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the synthesis of 1-diethylamino-3-butanone, demonstrating a typical yield for this type of transformation.
| Parameter | Value | Reference |
| Product | 1-Diethylamino-3-butanone | [2] |
| Reactant 1 | Diethylamine Hydrochloride (1.60 mol) | [2] |
| Reactant 2 | Paraformaldehyde (2.26 mol) | [2] |
| Nucleophile/Solvent | Acetone (8.2 mol) | [2] |
| Solvent | Methanol | [2] |
| Catalyst | Concentrated HCl | [2] |
| Reaction Time | 12 hours | [2] |
| Temperature | Reflux | [2] |
| Yield | 66–75% | [2] |
| Boiling Point | 63–67°C / 7 mm | [2] |
| Refractive Index (n²⁵D) | 1.4300–1.4310 | [2] |
Conclusion
The in situ generation of this compound from diethylamine and formaldehyde is a cornerstone technique in organic synthesis for performing aminomethylations. It provides a practical and efficient route to the highly reactive N,N-diethylmethaniminium ion, which is the key intermediate in powerful C-C bond-forming reactions like the Mannich reaction. The protocols are robust and scalable, making this methodology indispensable for both academic research and the industrial production of fine chemicals and active pharmaceutical ingredients.
References
(Diethylamino)methanol CAS number and chemical properties
An In-depth Technical Guide to (Diethylamino)methanol
CAS Number and Chemical Identity
This compound , a hemiaminal compound, is identified by the Chemical Abstracts Service (CAS) Registry Number 15931-59-6 .[1][2][] It is also known by synonyms such as Methanol, 1-(diethylamino)- and Methanol, (diethylamino)-.[2][4] This compound is primarily for research use and not intended for human or veterinary applications.[1]
Chemical Properties
This compound is a relatively unstable compound, often generated in situ for immediate use in chemical reactions.[1] Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15931-59-6 | [1][2][][4] |
| Molecular Formula | C₅H₁₃NO | [2][][4] |
| Molecular Weight | 103.16 g/mol | [1][2][][4][5] |
| Density | 0.89 g/cm³ | [2][] |
| Boiling Point | 129.6 °C at 760 mmHg | [2][] |
| Flash Point | 30.2 °C | [2] |
| Refractive Index | 1.439 | [2] |
| Vapour Pressure | 4.55 mmHg at 25 °C | [2] |
| InChI Key | NTMDBTSKNAXHGK-UHFFFAOYSA-N | [1][] |
| Topological Polar Surface Area | 23.5 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
| Rotatable Bond Count | 3 | [4][5] |
Synthesis and Reactivity
This compound is classified as a hemiaminal or carbinolamine.[1] This functional group is characterized by a tetrahedral carbon atom bonded to a hydroxyl group (-OH) and an amine group (-NR₂).[1]
Formation
The primary method for the synthesis of this compound is the nucleophilic addition of diethylamine to formaldehyde.[1] This reaction is typically a reversible equilibrium process.[1] Due to its instability, it is often generated for immediate use in subsequent reactions.[1]
Caption: Formation of this compound.
Decomposition
As a hemiaminal, this compound can readily undergo decomposition, typically through dehydration, to form an iminium ion, which can then participate in further reactions. This instability is a key characteristic of many simple hemiaminals.[1]
Caption: Decomposition of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published, likely due to its transient nature. However, a general procedure can be inferred from its formation reaction.
General In Situ Generation Protocol
Objective: To generate this compound in a reaction mixture for subsequent use.
Materials:
-
Diethylamine
-
Formaldehyde (typically as a 37% aqueous solution)
-
An appropriate solvent (e.g., methanol, water)
Methodology:
-
In a suitable reaction vessel, dissolve diethylamine in the chosen solvent under controlled temperature conditions (often cooled to manage the exothermic reaction).
-
Slowly add the formaldehyde solution to the diethylamine solution with continuous stirring.
-
The reaction mixture now contains this compound in equilibrium with the starting materials. This mixture can be directly used for the next reaction step.
Note: The specific molar ratios, solvent, and temperature will depend on the subsequent reaction for which the this compound is being prepared.
Applications in Research
This compound serves as a reactive intermediate in various chemical transformations.
-
Dehydrogenative Coupling Reactions: It can be involved as a hemiaminal intermediate in dehydrogenative coupling reactions between diethylamine and methanol to form N,N-diethylformamide.[1] In this process, methanol is first dehydrogenated to formaldehyde, which then reacts with diethylamine to form this compound. This intermediate is subsequently dehydrogenated to the final amide product.[1]
-
Materials Science and Polymer Chemistry: The diethylaminomethyl group, which can be introduced via reactions involving this compound or its precursors, can impart pH-responsive properties or enhance cross-linking capabilities in polymers.[1]
Safety and Handling
Given the lack of extensive, specific safety data for this compound itself, handling precautions should be based on its reactive nature and the properties of its precursors, diethylamine and formaldehyde, both of which are hazardous.
-
Diethylamine: is a flammable and corrosive liquid with an ammonia-like odor.[6] It can cause severe skin and eye irritation.[6]
-
Formaldehyde: is a known carcinogen and is toxic and corrosive.
Therefore, when generating and using this compound in situ, appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
Stability and Decomposition of (Diethylamino)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Diethylamino)methanol , a hemiaminal compound formed from the reaction of diethylamine and formaldehyde, serves as a reactive intermediate in various chemical syntheses. Its inherent instability dictates its transient nature, making a thorough understanding of its stability and decomposition pathways critical for its effective utilization and for controlling reaction outcomes. This technical guide provides an in-depth analysis of the stability and decomposition of this compound, offering insights into its chemical behavior and providing detailed experimental protocols for its study.
Core Concepts: Formation and Inherent Instability
This compound, with the chemical structure CH₃CH₂N(CH₂OH)CH₂CH₃, is classified as a hemiaminal. Hemiaminals are characterized by the presence of both a hydroxyl (-OH) and an amino (-NR₂) group attached to the same carbon atom. They are typically unstable intermediates in the formation of imines and enamines from aldehydes or ketones and amines.[1]
The formation of this compound is a reversible nucleophilic addition of diethylamine to formaldehyde.[] Due to its instability, it is often generated in situ for immediate use in subsequent reactions, such as the Mannich reaction. The primary factors governing its stability include pH, temperature, and the solvent environment.
Decomposition Pathways
The decomposition of this compound primarily proceeds through two main pathways:
-
Reversion to Reactants: The formation of this compound is an equilibrium process. Under certain conditions, it readily decomposes back to its starting materials: diethylamine and formaldehyde.
-
Dehydration to Iminium Ion: In the presence of an acid catalyst, this compound can undergo dehydration (loss of a water molecule) to form a highly reactive N,N-diethylmethaniminium ion. This iminium ion is a potent electrophile and can participate in various subsequent reactions.
dot
Caption: Formation and decomposition pathways of this compound.
Data Presentation: Stability and Decomposition Profile
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Expected Stability | Predominant Species |
| pH | ||
| Acidic (pH < 7) | Low | N,N-Diethylmethaniminium ion, Diethylamine, Formaldehyde |
| Neutral (pH ≈ 7) | Moderate | This compound in equilibrium with reactants |
| Basic (pH > 7) | High | This compound |
| Temperature | ||
| Low | Higher | This compound |
| High | Low | Diethylamine, Formaldehyde, Iminium ion (if acidic) |
| Solvent | ||
| Aprotic | Higher | This compound |
| Protic (e.g., Water) | Lower | Equilibrium mixture with reactants |
Table 2: Potential Decomposition Products of this compound
| Decomposition Pathway | Products | Conditions Favoring Pathway |
| Reversion | Diethylamine, Formaldehyde | Neutral or basic pH, elevated temperature |
| Dehydration | N,N-Diethylmethaniminium ion, Water | Acidic pH |
Experimental Protocols
The study of unstable intermediates like this compound requires specialized techniques. The following are detailed methodologies that can be adapted for its analysis.
In Situ Monitoring of Stability by ¹H NMR Spectroscopy
Objective: To monitor the formation and decomposition of this compound in real-time under controlled conditions.
Materials:
-
Diethylamine
-
Formaldehyde solution (e.g., 37% in water) or paraformaldehyde
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of diethylamine in the chosen deuterated solvent.
-
Prepare a stock solution of formaldehyde in the same deuterated solvent. For paraformaldehyde, gentle heating may be required for depolymerization and dissolution.
-
Cool the NMR tube containing the diethylamine solution in the NMR spectrometer to the desired starting temperature (e.g., 0 °C) to slow down the initial reaction.
-
Acquire a baseline ¹H NMR spectrum of the diethylamine solution.
-
Inject a stoichiometric amount of the formaldehyde solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the appearance of new signals corresponding to the methoxy and methylene protons of this compound and the disappearance of the reactant signals.
-
The rate of formation and subsequent decomposition can be determined by integrating the characteristic peaks over time.
-
To study the effect of pH, small amounts of DCl or NaOD can be added to the reaction mixture. To study the effect of temperature, the experiment can be repeated at different spectrometer temperatures.
dot
References
(Diethylamino)methanol as a Hemiaminal Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Diethylamino)methanol ((C₂H₅)₂NCH₂OH) is a key hemiaminal intermediate formed from the reaction of diethylamine and formaldehyde.[1] Due to its inherent instability, it is typically generated in situ for immediate use in a variety of organic transformations.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a reactive intermediate in aminomethylation reactions, particularly the Mannich reaction.
Physicochemical Properties
Direct experimental data for the physicochemical properties of isolated this compound is scarce due to its instability. However, predicted and calculated values, along with data from analogous compounds, provide valuable insights.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₁₃NO | [2][3] |
| Molecular Weight | 103.16 g/mol | [2][3] |
| Appearance | Expected to be a colorless liquid | N/A |
| Boiling Point (Predicted) | 129.6 °C at 760 mmHg | [2] |
| Density (Predicted) | 0.89 g/cm³ | [2] |
| Flash Point (Predicted) | 30.2 °C | [2] |
| Solubility | Expected to be soluble in water and common organic solvents | N/A |
Spectroscopic Data (Representative for Hemiaminal Intermediates)
The direct spectroscopic characterization of this compound is challenging. The following table presents representative data for analogous hemiaminal structures formed from secondary amines and aldehydes, which can be used for the identification of similar transient species.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | A characteristic signal for the N-CH-O proton, typically appearing as a singlet or a multiplet in the range of 4.0-5.5 ppm. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms are also diagnostic. |
| ¹³C NMR | A signal for the N-C-O carbon atom, typically appearing in the range of 70-90 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A C-N stretching vibration can be observed in the range of 1000-1200 cm⁻¹. |
Synthesis and In Situ Generation
This compound is most commonly generated in situ by the reaction of diethylamine with formaldehyde. This equilibrium reaction forms the hemiaminal, which is then consumed in a subsequent reaction.[1]
Reaction Pathway: Formation of this compound
References
Navigating the Challenges of (Diethylamino)methanol: A Technical Guide to Handling and Storage of an Unstable Intermediate
For Researchers, Scientists, and Drug Development Professionals
(Diethylamino)methanol, a reactive hemiaminal intermediate, plays a crucial role in various organic syntheses, most notably as a key species in the Mannich reaction. However, its inherent instability presents significant challenges for its handling, storage, and analysis. This technical guide provides an in-depth overview of the current understanding of this compound solutions, focusing on best practices for its in-situ generation, safe handling, and the analytical challenges it poses.
Understanding the Instability: Chemical Properties and Decomposition Pathways
This compound is formed through the reversible reaction of diethylamine and formaldehyde. As a hemiaminal, it exists in equilibrium with its starting materials and is prone to further reactions.
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C5H13NO | N/A |
| Molecular Weight | 103.16 g/mol | N/A |
| Appearance | Typically exists in solution; not isolated as a pure substance | [General chemical knowledge] |
| Stability | Inherently unstable; generated in situ for immediate use. | N/A |
The primary decomposition pathway of this compound involves the elimination of water to form a highly electrophilic diethylaminomethyl cation (an iminium ion). This cation is the key reactive species in subsequent reactions, such as the alkylation of a carbon nucleophile in the Mannich reaction.
In the presence of nitrosating agents, there is a potential for the formation of N-Nitrosodiethylamine, a probable human carcinogen. This underscores the importance of carefully considering the reaction conditions and quenching procedures.
Figure 1: Formation and decomposition pathways of this compound.
In-Situ Generation and Handling Protocols
Due to its instability, this compound is almost exclusively prepared and used in the same reaction vessel (in situ).
Experimental Protocol: In-Situ Generation for Mannich Reactions
This protocol describes the in-situ formation of this compound and its subsequent use in a typical Mannich reaction with a ketone.
Materials:
-
Diethylamine
-
Paraformaldehyde or aqueous formaldehyde solution
-
Ketone (e.g., acetophenone)
-
Solvent (e.g., ethanol, methanol, or aprotic solvent like DMSO)
-
Acid catalyst (optional, e.g., HCl)
Procedure:
-
Combine diethylamine and paraformaldehyde (or formaldehyde solution) in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser. The reaction is often performed at room temperature or with gentle heating.
-
Stir the mixture to allow for the formation of the this compound intermediate. The formation is typically rapid.
-
Add the ketone to the reaction mixture.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, or NMR of the final product).
-
Upon completion, proceed with the appropriate work-up and purification steps for the desired Mannich base.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Aminomethanol Reagents
This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of aminomethanol and its derivatives. From its theoretical conception as a fleeting intermediate to its eventual experimental identification and application in modern synthetic chemistry, this document details the scientific journey that has unveiled the importance of this unique class of reagents.
Introduction: The Elusive Hemiaminal
Aminomethanol (H₂NCH₂OH), also known as methanolamine, is the simplest amino alcohol.[1][2][3] Its structure is unique as it possesses both an amino (-NH₂) and a hydroxyl (-OH) group attached to the same carbon atom, classifying it as a hemiaminal.[1][2][3] For over a century, aminomethanol was a chemical enigma—a crucial, yet unobserved, intermediate in one of organic chemistry's foundational reactions.
First postulated as a key intermediate in the Strecker synthesis of amino acids in 1850, aminomethanol remained elusive due to its inherent instability in aqueous solutions.[4][5][6] In water, it readily decomposes into methanimine and water, which can further react to form hexamethylenetetramine.[7] This instability made its isolation and characterization exceptionally challenging, relegating it to a theoretical entity for decades.[7][8][9]
The significance of aminomethanol and its more stable derivatives extends from fundamental organic synthesis and atmospheric chemistry to the forefront of drug discovery, where they serve as versatile building blocks and masked electrophiles.[1][10][11]
The Long Search: From Theory to Identification
The story of aminomethanol is deeply intertwined with the Strecker synthesis , a method for producing amino acids from aldehydes, ammonia, and cyanide.[4][5][6] While the reaction was well-established, the initial addition product of ammonia and formaldehyde—aminomethanol—could not be isolated from the reaction mixture.[7][8][9]
Theoretical Predictions of Stability
Before its eventual discovery, computational studies were pivotal in understanding aminomethanol's properties. Theoretical investigations predicted that while unstable in water, aminomethanol should be kinetically stable in the gas phase.[4][7] These studies calculated a significant energy barrier for its unimolecular decomposition, suggesting that the molecule could exist if it could be formed and studied in a non-aqueous environment.[4][5][7]
Table 1: Calculated Energy Barriers for Aminomethanol Decomposition and Formation
| Reaction Pathway | Calculated Energy Barrier (kJ/mol) | Reference(s) |
| Decomposition: NH₂CH₂OH → CH₂NH + H₂O | 230 - 234 | [4][5][7] |
| Formation: NH₃ + H₂CO → NH₂CH₂OH | 130 - 171 | [6][7] |
| Formation: CH₂NH + H₂O → NH₂CH₂OH | 194 - 252 | [6][7] |
The Breakthrough: Experimental Identification
The first definitive experimental identification of aminomethanol was reported in 2022.[6][8][9] Researchers successfully prepared and detected this elusive molecule by creating it under extreme, non-traditional conditions, finally providing concrete evidence of its existence.
The successful experiment involved the following key steps:
-
Preparation: Low-temperature binary ices of methylamine (CH₃NH₂) and oxygen (O₂) were created in an ultrahigh vacuum chamber.[5][8][9]
-
Formation: These ices were exposed to energetic electrons, which generated electronically excited oxygen atoms. These atoms inserted barrierlessly into a carbon-hydrogen bond of the methylamine, forming aminomethanol, which was then stabilized within the ice matrix.[6][9]
-
Detection: As the ice was slowly heated (temperature-programmed desorption), the sublimating molecules were ionized using tunable vacuum ultraviolet (VUV) light and detected by a reflectron time-of-flight mass spectrometer (PI-ReTOF-MS). This isomer-selective technique allowed for the unambiguous identification of aminomethanol from other potential isomers.[5][8][9]
This landmark experiment validated the theoretical predictions of aminomethanol's stability and opened the door for further investigation into its chemistry.
Synthesis and Reactivity
While its isolation is challenging, several pathways for the formation of aminomethanol are now understood.
Synthesis Methods
-
Gas-Phase Reaction: The reaction between ammonia and formaldehyde in the gas phase is considered a promising route for its production under controlled conditions.[1][7]
-
Low-Temperature Ice Matrix: As demonstrated in its first identification, aminomethanol can be formed in astrophysical-like conditions within ice matrices.[1][4]
-
Atmospheric Formation: There is evidence to suggest that aminomethanol can be generated in the Earth's atmosphere through processes like biomass burning.[1][4]
Chemical Reactivity
The reactivity of aminomethanol is dominated by the interplay of its amino and hydroxyl groups. In atmospheric chemistry, it is known to react with hydroxyl radicals (•OH), which are key oxidizing agents in the troposphere.[4] Computational studies have explored the kinetics of these reactions, revealing that hydrogen abstraction is most likely to occur from the -CH₂ and -NH₂ groups.[4][12]
Table 2: Kinetic Data for Aminomethanol + •OH Radical Reaction
| Parameter | Value | Reference(s) |
| Total Rate Constant (kOH) at 300 K | ~1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [4][12] |
| Activation Energy for H-abstraction from –CH₂ group | 4.1 - 6.5 kcal/mol | [4][12] |
| Activation Energy for H-abstraction from –NH₂ group | 3.5 - 6.5 kcal/mol | [4][12] |
| Activation Energy for H-abstraction from –OH group | 7.0 - 9.3 kcal/mol | [4][12] |
Aminomethanol Derivatives in Drug Development
While the parent aminomethanol is too unstable for most practical applications, its more stable, protected derivatives have become invaluable tools in medicinal chemistry and drug development.
N-Protected Aminomethanol Reagents
The introduction of a protecting group on the nitrogen atom, most commonly the tert-butyloxycarbonyl (Boc) group, dramatically increases the molecule's stability. N-Boc-aminomethanol is a stable, crystalline solid that serves as a versatile building block in organic synthesis.[10]
The Boc group provides stability under a wide range of reaction conditions but can be easily removed with mild acid, making it ideal for multi-step syntheses, particularly in peptide and peptidomimetic chemistry.[10]
Role as "Masked Aldehydes"
One of the most innovative applications of aminomethanol derivatives is their use as "masked" or "self-masked" aldehyde inhibitors .[11] Peptide aldehydes are potent inhibitors of cysteine proteases—a class of enzymes implicated in various diseases, including cancer, parasitic infections, and viral replication. However, the high reactivity of the aldehyde functional group can lead to off-target effects and metabolic instability.
N-protected amino alcohols and related structures, like δ-lactols, serve as stable precursors that are unreactive in solution.[11] Upon binding to the target enzyme's active site, they can undergo a catalyzed ring-opening or transformation to reveal the aldehyde, which then forms a reversible covalent bond with the active site cysteine.[11] This strategy has been successfully employed to develop potent and selective inhibitors for human cathepsin L, a key protease in SARS-CoV-2 viral entry, and cruzain, the major cysteine protease of the parasite that causes Chagas disease.[11]
These derivatives are also crucial in the synthesis of broad-spectrum antifungal agents, where the amino alcohol motif is a key pharmacophore for inhibiting fungal CYP51 enzymes.[13]
Experimental Protocols
General Protocol for Gas-Phase Synthesis of Aminomethanol
This protocol is a generalized representation based on established principles for gas-phase reactions.
Objective: To synthesize aminomethanol in the gas phase from ammonia and formaldehyde and detect it using mass spectrometry.
Materials:
-
Anhydrous ammonia (NH₃) gas
-
Paraformaldehyde (source of formaldehyde, H₂CO)
-
High-vacuum reaction chamber equipped with a mass spectrometer
-
Controlled heating source for paraformaldehyde
-
Gas inlet system with precise flow controllers
Methodology:
-
Evacuate the reaction chamber to a high vacuum (e.g., < 10⁻⁶ torr).
-
Gently heat the paraformaldehyde source to generate gaseous formaldehyde, which is introduced into the chamber via a controlled leak valve.
-
Introduce anhydrous ammonia gas into the chamber through a separate inlet, controlling the stoichiometry of the reactants.
-
Allow the gases to mix and react within the chamber. The reaction can be facilitated by controlling the pressure and temperature to optimize for the formation of the addition product.
-
The reaction products are continuously sampled by a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Monitor for the appearance of a signal corresponding to the mass-to-charge ratio (m/z) of aminomethanol (47.057 g/mol ).
-
To confirm the identity, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the ion at m/z 47.
Protocol for the N-Boc Protection of an Amino Alcohol
Objective: To synthesize a stable N-Boc protected amino alcohol.
Materials:
-
Amino alcohol (e.g., aminoethanol, as a stable analog)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Sodium bicarbonate)
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware
Methodology:
-
Dissolve the amino alcohol in the chosen solvent in a round-bottom flask.
-
Add the base to the solution to neutralize the acid that will be formed during the reaction.
-
Cool the mixture in an ice bath to control the reaction exotherm.
-
Slowly add a solution of Boc₂O (typically 1.1 equivalents) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.
Visualizations of Key Pathways
Caption: The Strecker synthesis of glycine, highlighting aminomethanol as the key initial intermediate.
Caption: Decomposition pathway of aminomethanol in an aqueous environment.
Caption: Experimental workflow for the first identification of aminomethanol.
Caption: Mechanism of action for a self-masked aldehyde inhibitor.
Conclusion
The journey to understand aminomethanol is a testament to the synergy between theoretical prediction and experimental innovation. Once a hypothetical intermediate, aminomethanol has been unequivocally identified, and its fundamental chemical properties are now being explored. While the parent molecule remains a laboratory curiosity, its stabilized derivatives have proven to be powerful reagents in the hands of medicinal chemists. The development of N-protected aminomethanol reagents and their application as masked aldehydes in enzyme inhibition showcases a sophisticated strategy in modern drug design. The continued study of these reagents promises to yield further insights and tools for tackling challenges in synthesis, materials science, and human health.
References
- 1. Buy Aminomethanol | 3088-27-5 [smolecule.com]
- 2. Aminomethanol - Wikipedia [en.wikipedia.org]
- 3. Aminomethanol - Wikiwand [wikiwand.com]
- 4. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Experimental identification of aminomethanol (NH2CH2OH)—the key interm" by Santosh K. Singh, Cheng Zhu et al. [egrove.olemiss.edu]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. N-Boc-aminomethanol | 365572-48-1 | Benchchem [benchchem.com]
- 11. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 12. Frontiers | Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance [frontiersin.org]
- 13. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(Diethylamino)methanol: A Versatile Reagent for Mannich Reactions in Research and Drug Development
Application Note AP-CHEM-2025-01
(Diethylamino)methanol , a hemiaminal formed in situ from the reaction of diethylamine and formaldehyde, serves as a crucial precursor to the electrophilic Eschenmoser's salt analogue, the N,N-diethyliminium ion. This reactive intermediate is a cornerstone in Mannich reactions, a powerful class of carbon-carbon bond-forming reactions widely employed in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a diethylaminomethyl group can significantly enhance the pharmacological properties of a molecule, such as its solubility and receptor affinity.[1] This document provides detailed application notes and protocols for the use of this compound in Mannich reactions with various substrates.
Principle of the Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (the nucleophile), formaldehyde, and a secondary amine like diethylamine.[2][3][4] this compound is not typically isolated but is generated in situ, where it exists in equilibrium with the N,N-diethyliminium ion.[1][5] This iminium ion is the key electrophile that reacts with the enol, enolate, or electron-rich aromatic form of the active hydrogen compound to yield a β-aminocarbonyl compound, commonly known as a Mannich base.[2][3][6]
The overall transformation can be summarized as follows: R-H + CH₂O + (CH₃CH₂)₂NH → R-CH₂-N(CH₃CH₂)₂ + H₂O (where R-H is the active hydrogen compound)
Reaction Mechanism
The mechanism of the Mannich reaction involving in situ generated this compound proceeds through two main stages:
-
Formation of the Electrophilic Iminium Ion: Diethylamine reacts with formaldehyde to form this compound, a hemiaminal intermediate.[1][5] Under acidic or neutral conditions, this intermediate readily loses a molecule of water to form the electrophilic N,N-diethyliminium ion.[2][6]
-
Nucleophilic Attack: The active hydrogen compound, such as a ketone, phenol, or indole, forms a nucleophilic enol or enolate species. This nucleophile then attacks the carbon of the iminium ion, leading to the formation of the final Mannich base.[2][3][6]
Caption: General mechanism of the Mannich reaction.
Applications in Organic Synthesis
The Mannich reaction utilizing this compound is a versatile tool for the aminomethylation of a wide range of substrates. This reaction is particularly valuable in the pharmaceutical industry for the synthesis of various bioactive molecules, including antibiotics, alkaloids, and other therapeutic agents.[4][6][7]
Aminomethylation of Ketones
Ketones with at least one α-hydrogen are excellent substrates for the Mannich reaction. The reaction typically occurs at the more substituted α-position, though this can be influenced by reaction conditions. The resulting β-amino ketones are versatile synthetic intermediates.
| Substrate | Amine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |
| Acetone | Diethylamine HCl | Paraformaldehyde | Methanol/HCl | Reflux, 12h | 62-70% | [8] |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | Ethanol (95%)/HCl | Reflux, 3h | 53% | [7] |
| 2-Thienyl methyl ketone | Dimethylamine HCl | Paraformaldehyde | Ethanol (95%)/HCl | Reflux, 3h | 58% | [7] |
| 2-Methylcyclohexanone | Dimethylamine | Formaldehyde | - | - | - | [2] |
| 7-Chloro-2-methylquinoline | Diethylamine HCl | Formaldehyde | Dioxane | 100°C, 0.5h | 95% (vinyl product) | [6] |
Aminomethylation of Phenols
Phenols are highly reactive substrates for the Mannich reaction due to their electron-rich aromatic ring. Aminomethylation typically occurs at the ortho position to the hydroxyl group. If both ortho positions are available, disubstitution can occur.[9]
| Substrate | Amine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |
| p-Cresol | Morpholine | Formaldehyde | - | - | 49% (disubstituted) | [9] |
| 4-tert-Butylphenol | Morpholine | Formaldehyde | - | - | 45% (disubstituted) | [9] |
| 4-Ethylphenol | Morpholine | Formaldehyde | - | - | 28% (disubstituted) | [9] |
| Hydroquinone | Diethylamine | Formaldehyde | - | - | 43% (disubstituted) | [9] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | Formaldehyde | Benzene | Reflux, 3h | 85% | [10] |
Aminomethylation of Indoles
Indole and its derivatives are excellent substrates for the Mannich reaction, with aminomethylation occurring selectively at the C3 position. The resulting gramine analogues are important intermediates in the synthesis of tryptophan and other biologically active indole alkaloids.
| Substrate | Amine | Aldehyde | Mediator | Solvent | Time | Yield (%) | Reference |
| Indole | Dimethylamine | Formaldehyde | ZnCl₂ | Ethanol | 90 min | 98% | [3] |
| Indole | Diethylamine | Formaldehyde | ZnCl₂ | Ethanol | 90 min | 92% | [3] |
| Indole | Dibutylamine | Formaldehyde | ZnCl₂ | Ethanol | 90 min | 85% | [3] |
| N-Methylindole | Diethylamine | Formaldehyde | ZnCl₂ | Ethanol | 120 min | 88% | [3] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Mannich reaction using in situ generated this compound.
Caption: General experimental workflow for a Mannich reaction.
Protocol 1: Synthesis of 1-Diethylamino-3-butanone from Acetone
This protocol is adapted from the procedure for the synthesis of 1-diethylamino-3-butanone.[8]
Materials:
-
Diethylamine hydrochloride (1.60 mol)
-
Paraformaldehyde (2.26 mol)
-
Acetone (8.2 mol)
-
Methanol (80 mL)
-
Concentrated hydrochloric acid (0.2 mL)
-
Sodium hydroxide
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 3-L round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.
-
Heat the mixture to a moderate to vigorous reflux for 12 hours.
-
Cool the resulting light-yellow solution.
-
Add a cold solution of sodium hydroxide in water.
-
Extract the mixture with three portions of ether.
-
Combine the ether extracts and wash with two portions of saturated sodium chloride solution.
-
Re-extract the washes with two portions of ether.
-
Combine all ether solutions and dry over anhydrous sodium sulfate overnight.
-
Filter the solution and distill under reduced pressure to obtain 1-diethylamino-3-butanone. The product is a light-yellow to nearly colorless liquid.
Protocol 2: Synthesis of 3-((Diethylamino)methyl)-1H-indole
This protocol is based on the zinc chloride-mediated synthesis of gramine derivatives.[3]
Materials:
-
Indole (1 mmol)
-
Diethylamine (1.2 mmol)
-
Aqueous formaldehyde (37%, 1.2 mmol)
-
Zinc chloride (1.2 mmol)
-
Ethanol
Procedure:
-
To a solution of indole in ethanol, add diethylamine and aqueous formaldehyde.
-
Add zinc chloride to the mixture.
-
Stir the reaction mixture at room temperature for 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-((diethylamino)methyl)-1H-indole.
Protocol 3: Synthesis of 2-((Dimethylamino)methyl)-4-tert-butylphenol
This protocol is a general procedure for the aminomethylation of phenols.[9][11]
Materials:
-
4-tert-Butylphenol (1 mol)
-
Aqueous dimethylamine (25%, molar excess)
-
Aqueous formaldehyde (37%, molar excess)
-
Methanol (optional solvent)
Procedure:
-
To a stirred mixture of 4-tert-butylphenol and aqueous dimethylamine at 10-15°C, add aqueous formaldehyde dropwise over 15 minutes.
-
Stir the mixture at 25°C for 1 hour.
-
Heat the mixture to 100°C for 2 hours.
-
For workup, to the hot solution, add sodium chloride.
-
Cool the mixture, and extract the product with an appropriate organic solvent (e.g., ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound, generated in situ from diethylamine and formaldehyde, is a highly effective reagent for the aminomethylation of a diverse range of substrates via the Mannich reaction. The operational simplicity and the broad applicability of this reaction make it an invaluable tool in synthetic organic chemistry, particularly for the construction of nitrogen-containing molecules with potential biological activity. The provided protocols offer a starting point for researchers to explore the utility of this versatile reagent in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | 15931-59-6 | Benchchem [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminomethylation of Active Methylene Compounds with (Diethylamino)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylation is a fundamental organic transformation that introduces an aminomethyl group (-CH₂NR₂) into a molecule. When applied to active methylene compounds, this reaction, often referred to as the Mannich reaction, provides a powerful tool for carbon-carbon bond formation and the synthesis of β-amino carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[1][2][3][4]
(Diethylamino)methanol is a hemiaminal reagent that serves as a convenient precursor for the reactive N,N-diethyliminium ion, the key electrophile in the aminomethylation of active methylene compounds. It is typically generated in situ from the reaction of diethylamine and formaldehyde. The overall transformation involves the reaction of an active methylene compound, formaldehyde, and a secondary amine (in this case, diethylamine) to yield the corresponding aminomethylated product.[5]
This document provides detailed application notes and experimental protocols for the aminomethylation of various active methylene compounds using this compound generated in situ.
Reaction Mechanism and Workflow
The aminomethylation of active methylene compounds proceeds through a three-step mechanism:
-
Formation of the Iminium Ion: Diethylamine reacts with formaldehyde to form a hemiaminal intermediate, this compound. Under acidic or thermal conditions, this intermediate loses a molecule of water to form the electrophilic N,N-diethyliminium ion.
-
Enolization of the Active Methylene Compound: The active methylene compound, possessing acidic α-protons due to the presence of two electron-withdrawing groups, tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final β-amino carbonyl compound after proton transfer.
Caption: Workflow for the aminomethylation of active methylene compounds.
Applications
The aminomethylation of active methylene compounds is a versatile reaction with broad applications in organic synthesis and drug discovery. The resulting β-amino carbonyl compounds are key building blocks for:
-
Pharmaceuticals: Synthesis of various drug candidates, including anticonvulsants, antihistamines, and anticancer agents.
-
Natural Product Synthesis: Construction of complex molecular architectures found in alkaloids and other natural products.
-
Agrochemicals: Development of new pesticides and herbicides.
-
Material Science: Synthesis of polymers and specialty chemicals.
Quantitative Data Summary
The following table summarizes representative quantitative data for the aminomethylation of various active methylene compounds with diethylamine and formaldehyde. Please note that reaction conditions and yields can vary significantly based on the specific substrate, solvent, and catalyst used.
| Active Methylene Compound | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Diethylamine, Formaldehyde | Ethanol | Reflux | 3 | ~74% (as the di-substituted product) | [6] |
| Ethyl Acetoacetate | Diethylamine, Formaldehyde | Methanol | 65 | - | up to 92% (cyclic derivatives with primary amines) | [7][8][9] |
| Acetylacetone | Diethylamine, Formaldehyde | - | - | - | Data not readily available | - |
| Malononitrile | Diethylamine, Formaldehyde | - | - | - | Data not readily available | - |
| Acetone | Diethylamine HCl, Paraformaldehyde | Acetone/Methanol | Reflux | 12 | 66-75% | Organic Syntheses Procedure |
Experimental Protocols
General Protocol for the Aminomethylation of an Active Methylene Compound
This protocol describes a general procedure for the aminomethylation of an active methylene compound using diethylamine and formaldehyde.
Materials:
-
Active Methylene Compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Diethylamine
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Ethanol or Methanol (solvent)
-
Hydrochloric Acid (optional, for salt formation and purification)
-
Sodium Hydroxide (for neutralization)
-
Diethyl Ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the active methylene compound (1.0 eq.).
-
Addition of Reagents: Add the solvent (e.g., ethanol or methanol). To this solution, add diethylamine (1.1 eq.) followed by the slow addition of formaldehyde (1.1 eq.). Caution: The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for the desired time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining formaldehyde and diethylamine.
-
If the product is a basic amine, it can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent, and then the aqueous layer is basified with a base (e.g., NaOH) to precipitate or allow extraction of the free amine product.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formaldehyde is a known carcinogen and should be handled with extreme care.
-
Diethylamine is a corrosive and flammable liquid.
This general protocol should be adapted and optimized for each specific active methylene compound. The stoichiometry of the reactants, reaction temperature, and time may need to be adjusted to achieve the best results.
References
- 1. oarjbp.com [oarjbp.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthetic applications of biologically important Mannich bases: An updated review | Open Access Research Journal of Biology and Pharmacy [oarjbp.com]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Reaction of ethyl acetoacetate with formaldehyde and primary amines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of ethyl acetoacetate with formaldehyde and primary amines (2013) | D. R. Latypova | 19 Citations [scispace.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (Diethylamino)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Diethylamino)methanol is a valuable reagent in organic synthesis, primarily serving as a stable and convenient source of the Eschenmoser's salt precursor, the N,N-diethylmethyleneiminium ion. This reactive intermediate is a key component in Mannich-type reactions, enabling the aminomethylation of a wide variety of nucleophiles, including active methylene compounds and electron-rich heterocycles. The introduction of the diethylaminomethyl group can significantly enhance the pharmacological properties of a molecule, such as its solubility and receptor-binding affinity, making this reagent particularly relevant in drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds—including indoles, pyridines, pyrimidines, and quinolines—utilizing this compound or its in situ generated equivalent from diethylamine and formaldehyde.
Chemical Properties and Reactivity
This compound is a hemiaminal formed from the reversible reaction of diethylamine and formaldehyde.[1][2] In solution, it exists in equilibrium with the electrophilic N,N-diethylmethyleneiminium ion, which is the active species in aminomethylation reactions.[2] This equilibrium allows for a controlled release of the reactive iminium ion, often leading to cleaner reactions and higher yields compared to the direct use of formaldehyde and a secondary amine.
Caption: Equilibrium of this compound.
Applications in Heterocyclic Synthesis
The aminomethylation capabilities of this compound are widely exploited in the construction of various heterocyclic scaffolds.
Synthesis of Indole Derivatives
The Mannich reaction is a powerful tool for the C3-functionalization of indoles, yielding gramine-type derivatives. These compounds are important intermediates in the synthesis of more complex indole alkaloids and pharmacologically active molecules.
Experimental Protocol: Synthesis of 3-((Diethylamino)methyl)-1H-indole
This protocol is adapted from established Mannich reaction procedures for indoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1.17 g, 10 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: To this solution, add this compound (1.03 g, 10 mmol). Alternatively, a mixture of diethylamine (0.73 g, 10 mmol) and 37% aqueous formaldehyde (0.81 g, 10 mmol) can be used.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL) and basify with a 2 M sodium hydroxide solution until a pH of 9-10 is reached.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product.
| Entry | Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Indole | This compound | Acetic Acid | 24 | ~85 | Adapted from general Mannich protocols |
| 2 | 2-Methylindole | This compound | Acetic Acid | 24 | ~80 | Adapted from general Mannich protocols |
Caption: Workflow for 3-((Diethylamino)methyl)-1H-indole synthesis.
Synthesis of Pyridine Derivatives
Substituted pyridines are prevalent in pharmaceuticals and agrochemicals. The Bohlmann-Rahtz pyridine synthesis and related multi-component reactions can utilize aminomethylating agents for the construction of the pyridine ring.
Experimental Protocol: One-Pot Synthesis of Substituted Pyridines
This protocol is based on a modified Bohlmann-Rahtz synthesis.
-
Reaction Setup: In a sealed tube, combine an active methylene compound (e.g., ethyl acetoacetate, 10 mmol), an α,β-unsaturated ketone or aldehyde (10 mmol), and ammonium acetate (20 mmol).
-
Reagent Addition: Add this compound (1.03 g, 10 mmol) as a catalyst and formaldehyde source.
-
Reaction: Heat the mixture at 100 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add water (50 mL) to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
| Entry | Active Methylene Cmpd. | Unsaturated Cmpd. | Catalyst | Temp (°C) | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | Chalcone | This compound | 100 | 75-85 | Adapted from multicomponent pyridine syntheses[3] |
| 2 | Malononitrile | Benzylideneacetone | This compound | 100 | 70-80 | Adapted from multicomponent pyridine syntheses[3] |
Caption: One-pot synthesis of substituted pyridines.
Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are found in numerous bioactive compounds. Multi-component reactions are a highly efficient strategy for their synthesis.
Experimental Protocol: Three-Component Synthesis of Pyrimidines
-
Reaction Setup: In a round-bottom flask, mix an aldehyde (10 mmol), an active methylene compound (e.g., malononitrile, 10 mmol), and urea or thiourea (12 mmol).
-
Reagent/Catalyst Addition: Add this compound (1.03 g, 10 mmol) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 5 mol%).
-
Reaction: Reflux the mixture in ethanol (30 mL) for 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature, which may cause the product to precipitate. Filter the solid, wash with cold ethanol, and dry.
-
Purification: If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
| Entry | Aldehyde | Active Methylene Cmpd. | N-Source | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | Urea | 80-90 | Adapted from multicomponent pyrimidine syntheses[4][5] |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Thiourea | 75-85 | Adapted from multicomponent pyrimidine syntheses[4][5] |
Synthesis of Quinoline Derivatives
The Friedländer annulation is a classic method for synthesizing quinolines. The use of an aminomethylating agent can facilitate the in situ formation of one of the required carbonyl components.
Experimental Protocol: Synthesis of 2-Substituted Quinolines
-
Reaction Setup: To a solution of an o-aminoaryl aldehyde or ketone (10 mmol) in ethanol (25 mL), add a ketone with an α-methylene group (e.g., acetone, 12 mmol).
-
Reagent Addition: Add this compound (1.03 g, 10 mmol) and a catalytic amount of an acid or base (e.g., piperidine, 1 mmol).
-
Reaction: Reflux the mixture for 6-10 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Entry | o-Aminoaryl Carbonyl | Ketone | Catalyst | Yield (%) | Reference |
| 1 | 2-Aminobenzaldehyde | Acetone | Piperidine | 70-80 | Adapted from Friedländer synthesis protocols[6][7] |
| 2 | 2-Aminoacetophenone | Cyclohexanone | Piperidine | 65-75 | Adapted from Friedländer synthesis protocols[6][7] |
Role in Drug Development and Signaling Pathways
The introduction of a diethylaminomethyl group via reactions with this compound can have a profound impact on the biological activity of a molecule. This modification can:
-
Increase Solubility: The tertiary amine functionality can be protonated at physiological pH, increasing the water solubility of the compound and improving its pharmacokinetic profile.[1]
-
Enhance Receptor Binding: The diethylaminomethyl group can introduce new hydrogen bonding interactions or steric bulk that can enhance the binding affinity of a drug to its target receptor.
-
Modulate Lipophilicity: The addition of this group alters the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
While this compound itself is not directly involved in signaling pathways, the heterocyclic compounds synthesized using this reagent are often designed to interact with specific biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature substituted pyridine and pyrimidine cores. The functionalization of these cores, which can be achieved through methods involving aminomethylation, is key to their inhibitory activity.
Caption: Role of aminomethylation in drug development.
Conclusion
This compound is a versatile and efficient reagent for the synthesis of a wide array of heterocyclic compounds. Its ability to serve as a stable precursor for the reactive N,N-diethylmethyleneiminium ion makes it a valuable tool in Mannich-type reactions and multi-component syntheses. The protocols outlined in this document provide a foundation for researchers to explore the utility of this compound in the construction of complex molecules with potential applications in medicinal chemistry and materials science. The strategic introduction of the diethylaminomethyl group can significantly impact the biological properties of a molecule, highlighting the importance of this reagent in modern drug discovery.
References
- 1. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 2. This compound | 15931-59-6 | Benchchem [benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of (Diethylamino)methanol in Pharmaceutical Drug Discovery
(Diethylamino)methanol serves as a crucial, yet often transient, intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical drug discovery. As a hemiaminal, it is typically generated in situ from the reaction of diethylamine and formaldehyde due to its inherent instability.[1] Its primary application is to act as a precursor to the electrophilic diethylaminomethyl iminium ion, which is the key reactive species in the Mannich reaction.[1][2]
The introduction of the diethylaminomethyl group (-CH2N(CH2CH3)2) into a drug candidate or an active pharmaceutical ingredient (API) can significantly modify its physicochemical and biological properties.[1] Key benefits include:
-
Enhanced Aqueous Solubility: The tertiary amine of the diethylaminomethyl group is basic and can be readily converted into a hydrochloride or other salt form. This dramatically increases the water solubility of an otherwise hydrophobic molecule, which is a critical factor for oral bioavailability and the formulation of intravenous dosage forms.[3]
-
Improved Receptor Affinity: The incorporation of this functional group can introduce new hydrogen bond accepting sites or favorable ionic interactions with biological targets, potentially leading to improved binding affinity and potency.[1]
-
Prodrug Strategies: Aminomethylated drugs can be designed as prodrugs that release the active parent molecule under specific physiological conditions.[3]
-
Scaffold Modification: It provides a reliable method for the derivatization and structural modification of complex molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).[1]
The principal reaction involving this compound is the Mannich reaction , a three-component condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine (in this case, diethylamine).[2][4][5] This versatile reaction is a cornerstone for synthesizing β-amino ketones and other aminomethylated compounds, which are valuable intermediates and final products in medicinal chemistry.[4][6][7][8]
Visualizing the Chemistry of this compound
The following diagrams illustrate the formation of this compound and its subsequent role in the widely used Mannich reaction.
Caption: Reversible in situ formation of this compound.
Caption: Logical workflow of the Mannich reaction mechanism.
Experimental Protocols
Protocol 1: Synthesis of a Mannich Base via in situ this compound Generation
This protocol describes the synthesis of 1-diethylamino-3-butanone, a classic Mannich base, adapted from a well-established procedure. This reaction is a prime example of aminomethylation of a ketone.
Objective: To synthesize 1-diethylamino-3-butanone from acetone using diethylamine hydrochloride and paraformaldehyde, where this compound is formed as a transient intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethylamine Hydrochloride | 109.59 | 176 g | 1.60 |
| Paraformaldehyde | (30.03)n | 68 g | 2.26 |
| Acetone | 58.08 | 600 mL | 8.2 |
| Methanol | 32.04 | 80 mL | - |
| Conc. Hydrochloric Acid | 36.46 | 0.2 mL | Catalyst |
| Sodium Hydroxide | 40.00 | 65 g | - |
| Diethyl Ether | 74.12 | ~1 L | - |
| Anhydrous Sodium Sulfate | 142.04 | ~80 g | - |
| Saturated NaCl Solution | - | 300 mL | - |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of a Mannich base.
Procedure:
-
Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (176 g), paraformaldehyde (68 g), acetone (600 mL), methanol (80 mL), and concentrated hydrochloric acid (0.2 mL).
-
Reflux: Heat the mixture to a moderate and steady reflux for 12 hours. An oil bath or steam bath is recommended for even heating.
-
Work-up (Neutralization): After the reflux period, cool the resulting light-yellow solution to room temperature. In a separate beaker, prepare a solution of sodium hydroxide (65 g) in water (300 mL), ensuring it is cold before proceeding. Slowly add the cold NaOH solution to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract it with three 200 mL portions of diethyl ether.
-
Washing: Combine the ether extracts and wash them with two 150 mL portions of saturated sodium chloride solution. Re-extract the aqueous washes with two additional 150 mL portions of ether to maximize recovery.
-
Drying: Combine all ether layers and dry them overnight over anhydrous sodium sulfate (~80 g).
-
Purification: Filter the dried solution to remove the sodium sulfate. Concentrate the ether under reduced pressure. The crude product is then purified by vacuum distillation (e.g., 5-12 mm Hg) to yield 1-diethylamino-3-butanone as a light-yellow liquid. The expected yield is in the range of 62-75%.
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Diethylamine, formaldehyde, and acetone are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. This compound | 15931-59-6 | Benchchem [benchchem.com]
- 2. Mannich Reaction | NROChemistry [nrochemistry.com]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(Diethylamino)methanol: A Versatile Reagent for the Synthesis of Bioactive Molecules
(Diethylamino)methanol , a hemiaminal reagent typically generated in situ from diethylamine and formaldehyde, serves as a valuable building block in the synthesis of a diverse range of bioactive molecules. Its primary application lies in the introduction of the diethylaminomethyl moiety into various molecular scaffolds, a functional group known to enhance physicochemical properties such as solubility and to modulate biological activity. This application note details the use of this compound in the synthesis of aminomethylated 8-hydroxyquinolines and chalcones, presenting their bioactivities, detailed experimental protocols, and the signaling pathways they influence.
Application in the Synthesis of Bioactive 8-Hydroxyquinoline Derivatives
The Mannich reaction, a cornerstone of organic synthesis, is effectively employed to introduce an aminomethyl group onto the 8-hydroxyquinoline core. The in situ formation of this compound from diethylamine and formaldehyde generates the electrophilic Eschenmoser's salt-like species that reacts with the electron-rich C7 position of 8-hydroxyquinoline.
Biological Activity of 7-(Diethylaminomethyl)-8-hydroxyquinoline Derivatives
The introduction of the diethylaminomethyl group at the C7 position of 8-hydroxyquinoline has been shown to impart significant cytotoxic and antiproliferative activities against various cancer cell lines. These compounds are also known to exhibit antipathogenic and antifungal properties. Their mechanism of action is often attributed to the inhibition of key cellular enzymes such as metalloproteinases (MetAP1) and enzymes involved in ubiquinone biosynthesis.
| Compound Name | Bioactive Property | Cell Line | IC50/GI50 |
| 7-(Diethylaminomethyl)-8-hydroxyquinoline | Cytotoxic | Leukemia | Log GI50 = -5.35 M[1] |
| 5-Bromo-7-(diethylaminomethyl)-8-hydroxyquinoline | MDR-selective toxicity | Not specified | Not specified |
Application in the Synthesis of Bioactive Chalcones
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. The introduction of a diethylaminomethyl group via the Mannich reaction onto a hydroxylated chalcone precursor can enhance their cytotoxic and anticancer properties. The synthesis typically involves a two-step process: a Claisen-Schmidt condensation to form the chalcone backbone, followed by the Mannich reaction.
Biological Activity of Diethylaminomethyl Chalcone Derivatives
Diethylaminomethyl-substituted chalcones have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon cancer (HCT-116, SW620) cell lines. The mechanism of their anticancer activity is often linked to the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.
| Compound Name | Bioactive Property | Cell Line | IC50 |
| Diethylaminomethyl Chalcone Derivative (general) | Cytotoxic | MCF-7 | 3.30 ± 0.92 µM to 4.19 ± 1.04 µM[2] |
| Diethylaminomethyl Chalcone Derivative (general) | Cytotoxic | HeLa | 29.0 to 77.0 µM[3] |
| Diethylaminomethyl Chalcone Derivative (general) | Cytotoxic | HCT-116 | 6.31 ± 0.27 μM[4] |
Experimental Protocols
Synthesis of 7-(Diethylaminomethyl)-8-hydroxyquinoline
Materials:
-
8-hydroxyquinoline
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (for hydrochloride salt formation, optional)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add diethylamine (1.1 eq) followed by the dropwise addition of a 37% aqueous formaldehyde solution (1.1 eq) while stirring.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system. For the preparation of the hydrochloride salt, the purified base is dissolved in a suitable solvent and treated with hydrochloric acid.
Synthesis of Diethylaminomethyl Chalcone Derivatives
This is a two-step synthesis:
Step 1: Synthesis of Hydroxychalcone via Claisen-Schmidt Condensation
Materials:
-
A substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the hydroxychalcone.
-
Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization.
Step 2: Mannich Reaction to Introduce the Diethylaminomethyl Group
Materials:
-
Hydroxychalcone from Step 1
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
Procedure:
-
Dissolve the hydroxychalcone (1.0 eq) in ethanol in a round-bottom flask.
-
Add diethylamine (1.2 eq) and a 37% aqueous formaldehyde solution (1.2 eq) to the flask.
-
Reflux the reaction mixture for 24-48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to yield the diethylaminomethyl chalcone derivative.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized bioactive compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours.[5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the cell viability and IC50 values.
Signaling Pathways and Experimental Workflows
Topoisomerase II Inhibition Pathway
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Some bioactive molecules, such as certain chalcone derivatives, can act as topoisomerase II poisons. They stabilize the transient DNA-topoisomerase II cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis.
Caption: Mechanism of Topoisomerase II inhibition by bioactive molecules.
Methionine Aminopeptidase 1 (MetAP1) Inhibition
Methionine Aminopeptidase 1 (MetAP1) is an enzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. Inhibition of MetAP1 can disrupt this process, leading to the accumulation of unprocessed proteins and subsequent cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
Caption: Inhibition of MetAP1 by bioactive molecules disrupts protein maturation.
Ubiquinone Biosynthesis Pathway
Ubiquinone (Coenzyme Q) is a vital component of the electron transport chain in mitochondria. The biosynthesis of ubiquinone is a multi-step process involving several enzymes. Inhibition of any of these enzymes by bioactive molecules can disrupt the electron transport chain, leading to reduced ATP production and increased oxidative stress, which can trigger apoptosis.
Caption: Inhibition of the ubiquinone biosynthesis pathway.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of bioactive molecules using this compound involves a series of standard laboratory procedures.
Caption: General workflow for synthesis and purification.
References
Catalytic Methods for the Generation and Use of (Diethylamino)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Diethylamino)methanol is a valuable reactive intermediate in organic synthesis, primarily generated in situ from diethylamine and formaldehyde. Its transient nature necessitates catalytic methods for its efficient generation and immediate consumption in subsequent reactions. These application notes provide detailed protocols and comparative data for the catalytic generation and utilization of this compound in key synthetic transformations relevant to drug development, such as aminomethylation and N-formylation.
Catalytic Aminomethylation via In Situ Generation of this compound
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of acidic protons. The in situ generation of this compound and its corresponding electrophilic iminium ion is central to this transformation. Various catalysts can be employed to facilitate this reaction, particularly with less reactive substrates.
Application Note: Catalytic Aminomethylation of Phenols
The introduction of a diethylaminomethyl group to phenolic scaffolds is a common strategy in medicinal chemistry to enhance solubility and modulate biological activity. Catalytic methods can improve yields and reaction conditions compared to uncatalyzed processes.
Comparative Data for Catalytic Aminomethylation of Phenols
| Catalyst System | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(II) | Phenol | Diethylamine, Formaldehyde | Dioxane | 100 | 0.5 - 24 | 58-95 | [1][2] |
| V-Catalyzed | Phenol | Diethylamine, Formaldehyde | Not Specified | Mild | Not Specified | Moderate to Good | [1] |
| Iodine | Phenol | Diethylamine, Formaldehyde | Aqueous Media | Not Specified | Not Specified | Not Specified | [1] |
| Uncatalyzed | o-Cresol | Diethylamine, Formalin | Ethanol | Reflux | Not Specified | High | [1] |
Experimental Protocol: Copper-Catalyzed Ortho-Aminomethylation of Phenol
This protocol is adapted from literature procedures for the copper-catalyzed aminomethylation of phenols.[1][2]
Materials:
-
Phenol
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Copper(II) catalyst (e.g., CuCl₂, Cu(OAc)₂)
-
Dioxane
-
Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of phenol (1.0 mmol) in dioxane (5 mL) in a round-bottom flask, add the copper(II) catalyst (5-10 mol%).
-
Add diethylamine (1.2 mmol) to the mixture.
-
Slowly add formaldehyde solution (1.5 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically ranging from 30 minutes to 24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminomethylated phenol.
Logical Workflow for Catalytic Aminomethylation
Caption: Workflow for the catalytic aminomethylation of phenols.
Catalytic Dehydrogenative Coupling of Methanol and Diethylamine for N-Formylation
An alternative catalytic approach for the utilization of diethylamine and a C1 source is the dehydrogenative coupling with methanol to produce N,N-diethylformamide. This reaction is a green alternative to traditional formylating agents.
Application Note: Synthesis of N,N-Diethylformamide
N,N-dialkylformamides are important solvents and intermediates in organic synthesis. Their synthesis via dehydrogenative coupling of amines and methanol is an atom-economical process that generates hydrogen gas as the only byproduct.
Comparative Data for Catalytic Dehydrogenative Coupling
| Catalyst System | Amine | C1 Source | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cu/ZnO/Al₂O₃ | N,N'-dimethylethylenediamine | Methanol | 1,4-Dioxane | 180 | 6 | 72.0 | >99 (to formamide) | [3] |
| Ru-based homogeneous | Various amines | Methanol | Toluene | 110-150 | 12-24 | 30-99 | Variable | [4] |
| AuPd–Fe₃O₄ nanoparticles | Secondary amines | Methanol | Methanol | Room Temp. | Not Specified | High | High | [5] |
Experimental Protocol: Heterogeneous Copper-Catalyzed Dehydrogenative Coupling
This protocol is based on the dehydrogenative coupling of methanol and diamines using a Cu/ZnO/Al₂O₃ catalyst.[3]
Materials:
-
Diethylamine
-
Methanol
-
Cu/ZnO/Al₂O₃ catalyst
-
1,4-Dioxane (or other suitable high-boiling solvent)
-
Inert gas (Argon or Nitrogen)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation (Co-precipitation method):
-
Dissolve nitrates of copper, zinc, and aluminum in deionized water.
-
Precipitate the metal carbonates by dropwise addition of a sodium carbonate solution at a controlled pH.
-
Age, filter, wash, and dry the precipitate.
-
Calcine the solid in air (e.g., at 350-450 °C).
-
Reduce the catalyst under a hydrogen flow before use.
-
-
Dehydrogenative Coupling Reaction:
-
Charge the high-pressure reactor with the pre-reduced Cu/ZnO/Al₂O₃ catalyst (e.g., 100 mg), diethylamine (10 mmol), methanol (20 mmol), and 1,4-dioxane (30 mL).
-
Seal the reactor and purge several times with an inert gas.
-
Pressurize the reactor with the inert gas.
-
Heat the reactor to the desired temperature (e.g., 180 °C) with vigorous stirring.
-
Maintain the reaction for the desired time (e.g., 6-24 hours).
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Analyze the liquid and gas phases by GC and GC-MS to determine conversion and selectivity.
-
Filter the catalyst and purify the product by distillation.
-
Signaling Pathway for Dehydrogenative Coupling
References
One-Pot Synthesis Protocols Featuring In Situ Generated (Diethylamino)methanol: Application Notes for Pharmaceutical and Chemical Research
For researchers, scientists, and professionals in drug development, one-pot syntheses offer a streamlined approach to complex molecule construction, enhancing efficiency by reducing reaction time, minimizing waste, and lowering costs. A key reagent in this advanced synthetic strategy is (diethylamino)methanol, which is typically generated in situ from the reaction of diethylamine and formaldehyde. This powerful intermediate is central to various aminomethylation reactions, particularly the Mannich reaction, enabling the introduction of a diethylaminomethyl group into a wide range of substrates.
This document provides detailed application notes and experimental protocols for one-pot syntheses involving the in situ formation of this compound. The applications highlighted focus on the synthesis of aminomethylated phenols and indole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Core Concepts and Reaction Mechanisms
The cornerstone of these one-pot protocols is the Mannich reaction, a three-component condensation involving an active hydrogen compound (such as a phenol or indole), formaldehyde, and a secondary amine like diethylamine. The reaction proceeds through the initial formation of this compound, which exists in equilibrium with the more electrophilic Eschenmoser's salt precursor, the diethylaminomethylium ion. This iminium ion is the key electrophile that reacts with the nucleophilic active hydrogen compound.
The general mechanism can be visualized as a two-step process. First, diethylamine reacts with formaldehyde to form this compound, which then dehydrates to generate the reactive diethylaminomethylium ion. In the second step, the active hydrogen compound, for example, the electron-rich aromatic ring of a phenol or an indole, attacks the iminium ion, leading to the formation of the aminomethylated product after a final deprotonation step.
Applications in the Synthesis of Bioactive Scaffolds
Aminomethylation of Phenols
The introduction of aminomethyl groups into phenolic structures can significantly alter their biological properties, including enhancing their antioxidant, antimicrobial, and anticancer activities. Furthermore, these derivatives serve as important ligands in coordination chemistry and as curing agents for epoxy resins. The one-pot reaction of a phenol with diethylamine and formaldehyde provides a direct route to these valuable compounds.
Experimental Protocol: One-Pot Synthesis of 2-(Diethylaminomethyl)phenol
This protocol describes the regioselective ortho-aminomethylation of phenol.
Materials:
-
Phenol
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (optional, for hydrochloride salt formation)
-
Sodium sulfate (anhydrous)
-
Dichloromethane or Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in ethanol.
-
To the stirred solution, add diethylamine (1.1 eq.).
-
Cool the mixture in an ice bath and add formaldehyde solution (1.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(diethylaminomethyl)phenol.
| Phenolic Substrate | Amine | Formaldehyde Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Diethylamine | 37% aq. solution | Ethanol | RT | 24 | Good | General Procedure |
| p-Cresol | Diethylamine | 37% aq. solution | Ethanol | Reflux | 4 | 75-85 | [1] |
| 4-tert-Butylphenol | Diethylamine | Paraformaldehyde | Methanol | RT | 48 | 80-90 | [2] |
| 2,4-Dichlorophenol | Diethylamine | 37% aq. solution | Ethanol | RT | 72 | 65-75 | [1] |
Table 1: Comparison of Reaction Conditions for the Synthesis of Aminomethylated Phenols.
Synthesis of Gramine Analogues from Indoles
Gramine and its derivatives are important intermediates in the synthesis of various biologically active compounds, including tryptophan and other indole alkaloids. The Mannich reaction on indole preferentially occurs at the C3 position due to the high nucleophilicity of this site.
Experimental Protocol: One-Pot Synthesis of 3-(Diethylaminomethyl)-1H-indole
This protocol is an adaptation of the classical gramine synthesis.
Materials:
-
Indole
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Glacial acetic acid
-
Ice
-
Sodium hydroxide solution (30%)
-
Acetone (for recrystallization)
Procedure:
-
In a beaker, dissolve indole (1.0 eq.) in glacial acetic acid.
-
Add diethylamine (1.2 eq.) to the solution. The mixture will warm up.
-
Cool the mixture to below 30 °C in a water bath.
-
Slowly add formaldehyde solution (1.5 eq.) with continuous stirring.
-
Let the reaction mixture stand at room temperature for at least one hour.
-
Pour the reaction mixture onto crushed ice in a larger beaker.
-
While stirring vigorously, carefully add 30% sodium hydroxide solution until the mixture is alkaline. Ensure the temperature remains low by having excess ice present.
-
Collect the precipitated solid by suction filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product. Recrystallization from a minimal amount of hot acetone can be performed for further purification.
| Indole Substrate | Amine | Catalyst/Mediator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Diethylamine | Acetic Acid | Acetic Acid | RT | 1 | 90-95 | Adapted from[3][4] |
| Indole | Diethylamine | ZnCl₂ | Ethanol | RT | 1.5 | 92 | [5] |
| 5-Methoxyindole | Diethylamine | Acetic Acid | Acetic Acid | RT | 2 | 85-90 | [4] |
| 5-Nitroindole | Diethylamine | Acetic Acid | Acetic Acid | RT | 3 | 70-75 | [4] |
Table 2: Comparison of Reaction Conditions for the Synthesis of Gramine Analogues.
Experimental Workflow and Logical Relationships
The general workflow for these one-pot syntheses is straightforward and follows a logical sequence of steps from reagent mixing to product isolation.
Conclusion
The in situ generation of this compound provides a highly effective and atom-economical method for the aminomethylation of various substrates in a one-pot fashion. The protocols detailed herein for the synthesis of aminomethylated phenols and gramine analogues demonstrate the versatility and efficiency of this approach. These methods are readily adaptable for the synthesis of a diverse library of compounds for applications in drug discovery, materials science, and catalysis. The straightforward procedures and generally high yields make these reactions particularly attractive for both academic research and industrial applications.
References
(Diethylamino)methanol in the Functionalization of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of natural products is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties and the exploration of structure-activity relationships. (Diethylamino)methanol serves as a key reagent in this field, primarily through its in situ generation and subsequent role in Mannich-type reactions. This process introduces a diethylaminomethyl moiety onto a natural product scaffold, which can significantly improve pharmacological characteristics such as solubility, bioavailability, and target affinity. This document provides detailed application notes, experimental protocols, and visualizations of the underlying chemical and biological processes.
This compound is typically formed in situ from the reaction of diethylamine and formaldehyde. It exists in equilibrium with the highly electrophilic N,N-diethyliminium ion, which is the reactive species in the aminomethylation of nucleophilic natural products.
Applications in Natural Product Modification
The introduction of the diethylaminomethyl group can confer a range of beneficial properties to natural products. This modification is particularly effective for compounds rich in electron-donating groups, such as phenols and indoles, which are common motifs in bioactive natural products.
Enhanced Biological Activity
Functionalization with a diethylaminomethyl group has been shown to enhance the cytotoxic and antiproliferative activities of various natural product classes. This is often attributed to the increased ability of the modified compound to interact with biological targets.
Improved Physicochemical Properties
The tertiary amine introduced by this functionalization is basic and can be protonated at physiological pH. This can lead to improved aqueous solubility and bioavailability, critical parameters for drug development.
Data Presentation: Quantitative Analysis of Functionalized Natural Products
The following tables summarize the reported yields of diethylaminomethylation and the biological activities of the resulting functionalized natural products.
| Natural Product Class | Substrate | Amine | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Indole Alkaloid | Indole | Dimethylamine | Acetic Acid | 35°C, Ultrasound | 98 | [1] |
| Phenol | 2-Methylquinoline | Diethylamine HCl | Dioxane | 100°C | High | [2] |
| Flavonoid | Flavone/Flavanone | Dicyclohexylamine | DMF/Methanol | - | - | [3] |
| Curcumin Analog | Asymmetrical Mono-carbonyl Curcumin | Diethylamine | Ethanol | Ice bath | - | [4] |
| Functionalized Natural Product | Cancer Cell Line | IC50 (µM) | Reference |
| Phenoxodiol Mannich base derivative | MDA MB-231 (Breast) | 0.7 | [5] |
| Chalcone Mannich base derivative (Compound 25) | MCF-7 (Breast) | 3.44 ± 0.19 | [6] |
| Chalcone Mannich base derivative (Compound 25) | HepG2 (Liver) | 4.64 ± 0.23 | [6] |
| Chalcone Mannich base derivative (Compound 25) | HCT116 (Colon) | 6.31 ± 0.27 | [6] |
| Chalcone Mannich base derivative (Compound 33) | MCF-7 (Breast) | 1.33 | [6] |
| Chalcone Mannich base derivative (Compound 58) | HepG2 (Liver) | 7.17 | [6] |
| Chalcone Mannich base derivative (Compound 58) | SMMC-7721 (Liver) | 3.05 | [6] |
| Chalcone Mannich base derivative (Compound 60) | HepG-2 (Liver) | 0.33 | [6] |
| Chalcone Mannich base derivative (Compound 61) | Hep G2 (Liver) | 1.62 | [6] |
| Chalcone Mannich base derivative (Compound 61) | MCF-7 (Breast) | 1.88 | [6] |
| Flavonoid Mannich base derivative (B3) | HeLa (Cervical) | 3.204 | [7] |
| Flavonoid Mannich base derivative (B3) | MCF-7 (Breast) | 3.849 | [7] |
| Flavonoid Mannich base derivative (A14) | MCF-7 (Breast) | 9.795 | [8] |
Experimental Protocols
The following are detailed protocols for the diethylaminomethylation of representative natural product classes.
Protocol 1: Diethylaminomethylation of Phenols (General Procedure)[9]
This protocol describes a general method for the aminomethylation of phenolic compounds.
Materials:
-
Phenolic substrate
-
Aqueous formaldehyde (35-40%)
-
Aqueous diethylamine
-
Methanol (for Method B)
-
Sodium chloride
-
Sodium sulfate (anhydrous)
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
Procedure (Method A - Aqueous):
-
To a stirred mixture of the phenol and aqueous diethylamine at 10-15°C, add aqueous formaldehyde (35–40%) dropwise over 15 minutes.
-
Stir the mixture at 25°C for 1 hour.
-
Heat the mixture at 100°C for 2 hours.
-
To the hot solution, add sodium chloride (160 g/mole of the phenol).
-
After cooling, extract the product with a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to yield the product.
Procedure (Method B - Methanolic):
-
Follow Method A, but use methanol as the solvent.
-
Stir and reflux the mixture for the same period as in Method A.
-
Concentrate the reaction mixture in vacuo to obtain the product.
Protocol 2: Synthesis of Gramine (a Diethylaminomethylindole)[10]
This protocol details the synthesis of gramine, a classic example of an aminomethylated indole. While this specific protocol uses dimethylamine, the principles are directly applicable to the use of diethylamine.
Materials:
-
Indole
-
Glacial acetic acid
-
40% aqueous dimethylamine solution (can be substituted with diethylamine)
-
35% aqueous formaldehyde solution
-
Crushed ice
-
30% aqueous sodium hydroxide solution
-
Acetone for recrystallization
-
Anhydrous calcium chloride
Procedure:
-
Dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid in a beaker or flask.
-
Add 3.0 mL of 40% aqueous dimethylamine solution. The mixture will become warm.
-
Cool the mixture to 30°C.
-
With stirring, add 2 mL of 35% aqueous formaldehyde solution.
-
Let the mixture stand for 60 minutes.
-
Pour the solution onto approximately 100 g of crushed ice.
-
While stirring vigorously, make the mixture alkaline by carefully adding approximately 45 mL of 30% sodium hydroxide solution. Ensure excess ice is present at all times to prevent the formation of a gummy solid.
-
Once precipitation is complete, allow the remaining ice to melt.
-
Collect the precipitate by suction filtration and wash it with distilled water until the washings are neutral.
-
Dry the product under suction and then in a vacuum desiccator over anhydrous calcium chloride.
-
For further purification, recrystallize the product from a minimum volume of hot acetone.
Signaling Pathways and Mechanisms of Action
The introduction of the diethylaminomethyl group can significantly alter the biological activity of a natural product, often by modulating specific signaling pathways.
Topoisomerase II Inhibition by Benzopsoralen Derivatives
Certain diethylaminomethylated benzopsoralen derivatives have been shown to exhibit antiproliferative effects by inhibiting topoisomerase II.[9] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA strand breaks and ultimately triggering apoptosis.[10][11]
Caption: Inhibition of Topoisomerase II by a diethylaminomethylated benzopsoralen derivative.
Modulation of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[12] Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. The introduction of a Mannich base, such as the diethylaminomethyl group, can enhance the ability of a natural product to modulate NF-κB signaling.[13]
Caption: Potential inhibition points of the NF-κB pathway by functionalized natural products.
Conclusion
The functionalization of natural products with this compound via the Mannich reaction is a powerful strategy for enhancing their therapeutic potential. This approach has been successfully applied to a variety of natural product scaffolds, leading to derivatives with improved biological activity and physicochemical properties. The provided protocols and mechanistic insights offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of this chemical transformation is warranted to unlock the full potential of the vast chemical diversity found in nature.
References
- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study [mdpi.com]
- 9. Design, Synthesis, and Invitro Pharmacological Evaluation of Novel Resveratrol Surrogate Molecules against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (Diethylamino)methanol Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving (Diethylamino)methanol.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound, with the chemical formula (C₂H₅)₂NCH₂OH, is a hemiaminal reagent. It is primarily used as a convenient in situ source of the diethylaminomethyl moiety or the corresponding iminium ion. Its main applications are in Mannich-type reactions and other aminomethylation processes, which are crucial for synthesizing a wide range of compounds in medicinal chemistry and materials science.[1]
2. How is this compound typically prepared and handled?
This compound is often generated in situ by reacting diethylamine with formaldehyde.[1] Due to its potential for decomposition, it is recommended to use it immediately after preparation. For handling, it is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
3. What are the signs of this compound degradation?
Degradation of this compound can be indicated by a change in color (often turning brown), the presence of solid precipitates, or a noticeable decrease in reactivity. Decomposition can occur upon prolonged storage or exposure to heat. To minimize degradation, it is advisable to store the reagent under an inert atmosphere (like nitrogen) at a cool temperature and use it promptly after preparation.
4. What are the common side products in reactions involving this compound?
In Mannich reactions, a common side product is the bis-Mannich base, formed by the reaction of the initial product with another equivalent of the iminium ion.[3] Overheating during distillation or purification can lead to decomposition, potentially forming methyl vinyl ketone.[3] In aminomethylation of phenols, side products can arise from reactions at multiple sites on the aromatic ring if not properly controlled.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | Prepare fresh this compound in situ before the reaction. Ensure the diethylamine and formaldehyde sources are of high purity. |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if starting materials are still present. - Optimize Temperature: Gradually increase the reaction temperature. Be cautious, as excessive heat can lead to decomposition. Refer to the temperature optimization table below. |
| Catalyst Inactivity | - Check Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol. - Catalyst Poisoning: Impurities in reactants or solvents can poison the catalyst. Purify starting materials if necessary.[4] |
| Suboptimal pH | For Mannich reactions, the formation of the electrophilic iminium ion is often acid-catalyzed. A small amount of acid, such as hydrochloric acid, can be beneficial. |
| Poor Substrate Reactivity | Some substrates may require more forcing conditions. Consider using a more active catalyst or a higher reaction temperature. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of bis-Mannich Base | Use a stoichiometric excess of the ketone or aldehyde substrate relative to the this compound reagent to favor the formation of the mono-adduct. |
| Decomposition during Workup | Avoid high temperatures during solvent removal and distillation. Use reduced pressure for distillation.[3] The product may be unstable and should be purified promptly after the reaction is complete.[3] |
| Non-selective Aminomethylation | For substrates with multiple reactive sites (e.g., phenols), control the stoichiometry of the reagents carefully. A stepwise addition of the this compound reagent may improve selectivity. |
Quantitative Data
Table 1: Effect of Temperature on Mannich Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Yield of 1-diethylamino-3-butanone (%) |
| Reflux (Moderate) | 12 | 66-75 |
| High Temperature (Distillation) | - | Decomposition may occur |
Data synthesized from a representative Mannich reaction protocol.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-diethylamino-3-butanone via Mannich Reaction[4]
Materials:
-
Diethylamine hydrochloride (176 g, 1.60 moles)
-
Paraformaldehyde (68 g, 2.26 moles)
-
Acetone (600 ml, 8.2 moles)
-
Methanol (80 ml)
-
Concentrated Hydrochloric Acid (0.2 ml)
-
Sodium Hydroxide (65 g)
-
Water (300 ml)
-
Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 3-liter round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.
-
Heat the mixture to a moderate to vigorous reflux for 12 hours.
-
Cool the resulting light-yellow solution.
-
Add a cold solution of sodium hydroxide in water.
-
Extract the mixture with three 200 ml portions of ether.
-
Wash the combined ether extracts with two 150 ml portions of saturated sodium chloride solution.
-
Re-extract the washes with two 150 ml portions of ether.
-
Combine all ether solutions and dry overnight with anhydrous sodium sulfate.
-
Filter the solution and distill under reduced pressure (5 to 12 mm Hg) through a 20-cm Vigreux distilling column with an efficient water-cooled condenser.
-
After the solvent and a small forerun have been distilled, collect the product, 1-diethylamino-3-butanone, as a light-yellow to nearly colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis of 1-diethylamino-3-butanone.
Caption: Troubleshooting logic for low product yield in reactions.
References
Side reactions and byproduct formation with (Diethylamino)methanol
Welcome to the technical support center for (Diethylamino)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to side reactions?
This compound, also known as N,N-diethylaminomethylol, is a hemiaminal compound. Hemiaminals are characteristically unstable and exist in equilibrium with their starting materials, in this case, diethylamine and formaldehyde.[1] This inherent instability is the primary reason for its propensity to undergo various side reactions. It is often generated in situ for immediate use to minimize decomposition and byproduct formation.
Q2: What are the main side reactions associated with this compound?
The primary side reactions include:
-
Decomposition: Reversion to diethylamine and formaldehyde.
-
Dehydration: Loss of a water molecule to form the highly reactive N,N-diethyliminium ion. This electrophilic species is a key intermediate in Mannich-type reactions but can also lead to undesired byproducts.[2]
-
Oxidation/Dehydrogenation: Under certain conditions, particularly with catalysts, this compound can be oxidized to N,N-diethylformamide.
-
Disproportionation/Further Reaction: The intermediate iminium ion can react with another equivalent of diethylamine to form bis(diethylamino)methane.
Q3: What are the most common byproducts I might encounter?
Based on the known side reactions, the most common byproducts are:
-
Diethylamine and Formaldehyde (from decomposition)
-
N,N-Diethylformamide
-
Bis(diethylamino)methane
-
Products from further Mannich-type reactions if other nucleophiles are present.
Q4: How can I minimize the formation of these byproducts?
Minimizing byproduct formation hinges on controlling the reaction conditions:
-
Temperature: Use the lowest effective temperature for your reaction to slow down the rate of decomposition and side reactions.
-
pH: The stability of hemiaminals and the formation of iminium ions are pH-dependent. Acidic conditions can promote dehydration to the iminium ion.[3] Careful pH control is crucial.
-
Reaction Time: As this compound is unstable, prolonged reaction times can lead to increased byproduct formation. Monitor your reaction progress and work it up promptly upon completion.
-
In situ Generation: Prepare this compound immediately before use to ensure the highest possible concentration of the desired reagent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired product in a Mannich reaction. | 1. Decomposition of this compound. 2. Formation of inactive byproducts. 3. Sub-optimal pH for iminium ion formation. | 1. Generate this compound in situ at a low temperature just before adding your nucleophile. 2. Use a slight excess of the this compound precursor reagents (diethylamine and formaldehyde). 3. Adjust the pH to be mildly acidic to favor the formation of the reactive iminium ion.[3] |
| Presence of a significant amount of N,N-diethylformamide in the product mixture. | Oxidative conditions are present. This can be due to air exposure at elevated temperatures or the use of certain catalysts. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid unnecessarily high reaction temperatures. 3. If using a metal catalyst, screen for catalysts that do not promote oxidation. |
| Formation of a high molecular weight, viscous, or polymeric material. | Further reaction of the Mannich base with formaldehyde and the starting ketone, especially if a primary amine was used initially.[4] While less common with secondary amines like diethylamine, it can still occur. | 1. Use a stoichiometric amount of formaldehyde relative to the amine. 2. Add the this compound or its precursors slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the aminomethylating agent. |
| Difficulty in purifying the product from unreacted diethylamine. | Diethylamine is a basic and relatively volatile compound that can be challenging to remove completely. | 1. During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the diethylamine and extract it into the aqueous phase. 2. For acid-sensitive products, a wash with a 10% aqueous copper sulfate solution can be effective in sequestering the amine. |
Experimental Protocols & Data
Analytical Methods for Quality Control
Accurate analysis of this compound and its byproducts is crucial for understanding and controlling your reaction.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
GC-MS is a powerful technique for separating and identifying volatile byproducts.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a vial containing a suitable solvent (e.g., dichloromethane or ethyl acetate) and a small amount of a drying agent like anhydrous sodium sulfate.
-
If the sample is highly concentrated, dilute it appropriately with the chosen solvent.
-
For quantitative analysis, add an internal standard.
-
-
GC-MS Parameters (General Guideline):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is generally suitable.
-
Inlet Temperature: Use a relatively low inlet temperature (e.g., 150-200 °C) to minimize on-column decomposition of the thermally labile this compound.
-
Oven Program: Start with a low initial temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.
-
Expected Retention Times and Mass Spectra:
| Compound | Expected Retention Order | Key Mass Fragments (m/z) |
| Formaldehyde | Early eluting | 29, 30 |
| Diethylamine | Early eluting | 73, 58, 44 |
| This compound | Intermediate | 103, 88, 72, 58 |
| N,N-Diethylformamide | Later eluting | 101, 72, 58 |
| Bis(diethylamino)methane | Later eluting | 158, 114, 86 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is invaluable for identifying the main components and byproducts in your reaction mixture.
-
Sample Preparation:
-
Take a representative sample from your reaction mixture.
-
Quench the reaction if necessary.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Note that the chemical shifts will vary depending on the solvent.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~1.1 (t, 6H), ~2.6 (q, 4H), ~4.2 (s, 2H), OH (variable) | ~12.5 (CH₃), ~45.0 (NCH₂), ~75.0 (OCH₂) |
| N,N-Diethyliminium ion | ~1.4 (t, 6H), ~3.5 (q, 4H), ~8.3 (s, 2H) | ~13.0 (CH₃), ~50.0 (NCH₂), ~152.0 (N=CH₂)[5] |
| N,N-Diethylformamide | ~1.1 (t, 3H), ~1.2 (t, 3H), ~3.3 (q, 2H), ~3.4 (q, 2H), ~8.0 (s, 1H) | ~13.1, ~14.2 (CH₃), ~39.2, ~41.7 (NCH₂), ~162.5 (C=O) |
| Bis(diethylamino)methane | ~1.0 (t, 12H), ~2.5 (q, 8H), ~3.1 (s, 2H) | ~14.0 (CH₃), ~46.0 (NCH₂), ~78.0 (NCHN) |
Signaling Pathways and Workflows
Reaction Pathway for Side Product Formation
The following diagram illustrates the key pathways leading to common side products from this compound.
Caption: Key side reaction pathways of this compound.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low product yields in reactions utilizing this compound.
Caption: Troubleshooting workflow for low reaction yield.
General Workup Procedure
A standard workup procedure to isolate your product and remove common impurities.
Caption: General experimental workup procedure.
References
- 1. Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing (Diethylamino)methanol Instability in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Diethylamino)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the inherent instability of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound, with the chemical formula (C₂H₅)₂NCH₂OH, is classified as a hemiaminal or carbinolamine.[1] Its instability stems from the fact that it is an intermediate in the reversible reaction between diethylamine and formaldehyde.[1] This equilibrium can readily shift, causing the compound to decompose back to its starting materials or dehydrate to form an electrophilic iminium ion.
Q2: What are the main decomposition pathways of this compound?
A2: The primary decomposition pathways for this compound are:
-
Reversion to starting materials: It can readily dissociate back into diethylamine and formaldehyde.[1]
-
Dehydration to an iminium ion: In the presence of an acid or upon heating, it can lose a molecule of water to form a highly reactive N,N-diethylmethaniminium ion. This iminium ion is a key intermediate in many reactions, such as the Mannich reaction.
Q3: How should this compound be handled and stored?
A3: Due to its instability, this compound is typically generated in situ for immediate use in a reaction. If a solution is prepared, it should be kept in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources. Storage under an inert gas atmosphere is recommended to prevent degradation.
Q4: What are the common applications of this compound in synthesis?
A4: this compound is a valuable reagent for introducing the diethylaminomethyl group into molecules.[1] Its most common application is in the Mannich reaction , where it serves as a precursor to the electrophilic iminium ion that reacts with a carbon acid (e.g., an enolizable ketone).[2] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.
Troubleshooting Guides
Issue 1: Low Yield in Reactions Involving in situ Generated this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of this compound | Ensure accurate stoichiometry of diethylamine and formaldehyde. Use a high-quality source of formaldehyde (e.g., paraformaldehyde or a fresh aqueous solution). Consider a slight excess of the amine or formaldehyde depending on the specific reaction. |
| Decomposition of this compound before reaction | Generate the this compound in situ at a low temperature before adding the third component of the reaction. Maintain a controlled temperature throughout the reaction. |
| Side reactions of the iminium ion | The highly reactive iminium ion can self-condense or react with other nucleophiles present. Add the carbon acid component to the reaction mixture as soon as the this compound is formed. |
| Unfavorable reaction equilibrium | The formation of this compound is reversible. Removing water as it forms can help drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Improper solvent choice | Protic solvents like ethanol or methanol can facilitate the formation of the iminium ion.[2] However, the optimal solvent will depend on the specific reaction. If yield is low, consider screening other solvents. |
Issue 2: Formation of Unexpected Byproducts
Possible Byproducts and Identification:
| Potential Byproduct | Formation Mechanism | Identification (Spectroscopic Clues) |
| Bis(diethylamino)methane | Reaction of the iminium ion with excess diethylamine. | ¹H NMR: Singlet around δ 2.5-3.0 ppm for the CH₂ group flanked by two nitrogen atoms. ¹³C NMR: Signal for the central CH₂ carbon around δ 70-80 ppm. |
| N,N-Diethylformamide | Oxidation of this compound. | ¹H NMR: Two distinct quartets for the ethyl groups due to restricted rotation around the amide bond. A singlet for the formyl proton around δ 8.0 ppm. IR: Strong C=O stretch around 1670 cm⁻¹. |
| Polymeric material | Polymerization of formaldehyde or the iminium ion. | Often observed as an insoluble or oily residue. Broad, unresolved signals in NMR spectra. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound for a Mannich Reaction
This protocol describes the general procedure for the aminomethylation of a ketone using diethylamine and formaldehyde.
Materials:
-
Ketone (1.0 eq)
-
Diethylamine (1.1 eq)
-
Aqueous formaldehyde (37 wt. % in water, 1.1 eq) or Paraformaldehyde (1.1 eq)
-
Ethanol or Methanol as solvent
-
Hydrochloric acid (catalytic amount, if required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone in the chosen solvent.
-
In a separate flask, prepare the this compound precursor.
-
Using aqueous formaldehyde: To a cooled (0 °C) solution of diethylamine in the solvent, add the aqueous formaldehyde solution dropwise with stirring.
-
Using paraformaldehyde: To a suspension of paraformaldehyde in the solvent, add diethylamine and stir until the paraformaldehyde dissolves. Gentle warming may be required.
-
-
Add the freshly prepared this compound solution to the solution of the ketone.
-
If the reaction is slow, add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification steps.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for a Mannich reaction.
Caption: Troubleshooting logic for low reaction yields.
References
Aminomethylation Reactions: Technical Support & Troubleshooting Guide
Welcome to the technical support center for aminomethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during aminomethylation experiments, with a focus on the Mannich and Eschweiler-Clarke reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Mannich reaction?
Low yields in Mannich reactions can stem from several factors. The primary reasons include decomposition of the starting materials or the product, formation of side products, and incomplete reaction. The stability of the enolizable carbonyl compound, the amine, and the aldehyde under the reaction conditions is crucial. Side reactions, such as self-condensation of the carbonyl compound or polymerization of the aldehyde, can significantly reduce the yield of the desired Mannich base.[1][2] It is also important to ensure the reaction goes to completion, which can be monitored by techniques like TLC or LC-MS.[3]
Q2: My Eschweiler-Clarke reaction is sluggish or incomplete. What should I do?
Incomplete Eschweiler-Clarke reactions are often due to insufficient heating, improper stoichiometry of reagents, or the use of a less effective reducing agent. This reaction typically requires heating to drive the dehydration and hydride transfer steps.[4][5] An excess of both formaldehyde and formic acid is generally used to ensure the complete methylation of the primary or secondary amine.[5] If formic acid is not an effective hydride donor for your specific substrate, alternative reducing agents like sodium cyanoborohydride can be employed.[5][6]
Q3: I am observing significant byproduct formation in my aminomethylation reaction. How can I minimize this?
Byproduct formation is a common challenge. In the Mannich reaction, the primary side products arise from the self-condensation of the enolizable carbonyl compound (an aldol reaction) or further reaction of the Mannich base if a primary amine was used.[1] To minimize these, consider using a more reactive aldehyde like formaldehyde, which favors the formation of the iminium ion intermediate.[1] In the Eschweiler-Clarke reaction, the main advantage is the prevention of quaternary ammonium salt formation, which is a common issue with other methylation methods.[7][8] However, side reactions can still occur, such as cyclization if the amine substrate has an appropriate structure.[7] Optimizing reaction temperature and reagent stoichiometry can help minimize unwanted byproducts.
Q4: How do I choose the right catalyst for my Mannich reaction?
The choice of catalyst can significantly impact the yield and selectivity of a Mannich reaction. Both acid and base catalysts are commonly used. Protic solvents like ethanol or acetic acid can promote the reaction by facilitating the formation of the electrophilic iminium ion.[9] Various Lewis acids and Brønsted acids have also been shown to be effective. The optimal catalyst often depends on the specific substrates being used.
Q5: What are the best practices for purifying Mannich bases?
The purification of Mannich bases, which are amino-carbonyl compounds, often involves acid-base extraction. The basic nitrogen atom allows for the formation of a water-soluble salt upon treatment with acid (e.g., HCl). This allows for the separation of the product from non-basic impurities. After extraction, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.[9] Column chromatography can also be used for purification if necessary.
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Increase reaction time or temperature if necessary.[3] |
| Decomposition of reagents or product. | Check the stability of your starting materials under the reaction conditions. Consider milder reaction conditions if product degradation is suspected. | |
| Formation of side products. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. In Mannich reactions, consider using a more reactive aldehyde.[1] | |
| Multiple Products Observed | Di-substitution or poly-alkylation. | In Mannich reactions with primary amines, the initial product can react further. Use a large excess of the carbonyl compound or protect the secondary amine. The Eschweiler-Clarke reaction inherently avoids over-methylation to quaternary salts.[3][7][8] |
| Self-condensation of the carbonyl compound. | Use a more reactive aldehyde in the Mannich reaction to outcompete the self-condensation pathway.[1] | |
| Difficulty in Product Isolation | Product is water-soluble. | If the product is highly polar, consider using a different extraction solvent or employing techniques like salting out to decrease its aqueous solubility. |
| Emulsion formation during workup. | Break the emulsion by adding brine or filtering through a pad of celite. | |
| Reaction Stalls | Catalyst deactivation. | Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. Consider adding a fresh portion of the catalyst. |
| Reversible reaction equilibrium. | In the Mannich reaction, the formation of the iminium ion is an equilibrium process. Removing water, for example by azeotropic distillation, can drive the reaction forward. |
Experimental Protocols
General Protocol for the Mannich Reaction
This protocol describes a typical one-pot, three-component Mannich reaction.
-
To a reaction vessel equipped with a magnetic stirrer, add the ketone (2.0 eq), dimethylamine (40% aq. solution, 1.1 eq), and formaldehyde (37% aq. solution, 1.0 eq) in a suitable solvent like DMSO.[9]
-
Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, quench the reaction with water and extract the mixture three times with an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers and wash with brine.
-
To purify the Mannich base, acidify the organic layer to approximately pH 2 with 2N HCl. The hydrochloride salt of the product will move to the aqueous layer.[9]
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer to approximately pH 9 with 2N NaOH to regenerate the free amine.[9]
-
Extract the aqueous layer three times with an organic solvent.[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[9]
General Protocol for the Eschweiler-Clarke Reaction
This protocol describes the methylation of a secondary amine to a tertiary amine.
-
In a reaction flask, combine the secondary amine (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).[4]
-
Heat the mixture at 80 °C for 18 hours. The reaction should be monitored for the disappearance of the starting amine.[4]
-
After cooling to room temperature, add water and 1M HCl to the reaction mixture.[4]
-
Extract the mixture with an organic solvent (e.g., DCM) to remove any non-basic impurities.[4]
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).[4]
-
Extract the aqueous phase three times with an organic solvent (e.g., DCM).[4]
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]
-
The crude product can be further purified by column chromatography if necessary.[4]
Data and Visualizations
Catalyst Comparison for the Mannich Reaction
The choice of catalyst can significantly influence the yield of the Mannich reaction. The following table summarizes the performance of various catalysts in a model reaction.
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| ZnI2 (2) | Solvent-free | 0.5 | 92 |
| CeCl3·7H2O (10) | Ethanol | 6 | 85 |
| [C3SO3Hnhm]HSO4 (10) | Ethanol | 6 | 86 |
| Tartaric acid-zinc nitrate | Anhydrous Ethanol | 6 | Excellent |
| No Catalyst | Ethanol | 24 | <10 |
Yields are for illustrative purposes and can vary based on specific substrates and conditions.[10][11]
Alternative Reducing Agents for the Eschweiler-Clarke Reaction
While formic acid is the classic reducing agent, other hydride sources can be used, which may be advantageous for certain substrates.
| Reducing Agent | Carbon Source | Conditions | Typical Yield |
| Formic Acid | Formaldehyde | 80-100 °C | High |
| Sodium Cyanoborohydride | Formaldehyde | Room Temperature, pH control | Good to Excellent |
| Phenylsilane (PhSiH3) | Formic Acid | - | Good |
| Zinc Borohydride / ZnCl2 | Paraformaldehyde | Room Temperature | 90% (for dibenzylamine) |
Yields are substrate-dependent.[7][12]
Reaction Mechanisms and Troubleshooting Workflows
Mannich Reaction Mechanism
Caption: Mechanism of the Mannich reaction.
Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mannich Reaction | NROChemistry [nrochemistry.com]
- 10. thaiscience.info [thaiscience.info]
- 11. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
- 12. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Nuances of Temperature in (Diethylamino)methanol Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for experiments involving (Diethylamino)methanol. This guide is designed to provide you with detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction efficiency, with a particular focus on the critical role of temperature.
Troubleshooting Guide: Temperature-Related Issues
Effectively managing reaction temperature is paramount to achieving high yields and purity in reactions involving this compound, which often serves as a key intermediate in Mannich-type reactions. Below are common issues encountered during such experiments and steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product, High Yield of this compound Intermediate | The temperature may be too low for the subsequent reaction (e.g., deamination or condensation) to proceed efficiently. The formation of the this compound intermediate can be favored at lower temperatures. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by techniques such as TLC or LC-MS to find the optimal temperature for the conversion of the intermediate to the final product. |
| Low Yield of Both Intermediate and Final Product | The reaction temperature might be too high, leading to the decomposition of this compound or other reactants and products. Thermal degradation can lead to the formation of byproducts. | - Conduct the reaction at a lower temperature. For the initial formation of this compound, starting at room temperature or even cooler may be beneficial.- If elevated temperatures are required for a subsequent step, ensure the heating is gradual and the temperature is precisely controlled. |
| Formation of Multiple Byproducts | - Excessive Heat: High temperatures can promote side reactions.- Prolonged Reaction Time at High Temperature: Can lead to decomposition. | - Optimize the reaction temperature by running small-scale trials at various temperatures to identify the range that maximizes the desired product while minimizing byproduct formation.- Consider a two-temperature process: a lower temperature for the formation of the this compound intermediate, followed by a higher temperature for the subsequent reaction step. |
| Reaction Fails to Initiate | The activation energy for the reaction is not being met at the current temperature. | - For Mannich-type reactions, gentle heating or refluxing is often required to drive the reaction forward. Consult literature for typical temperature ranges for similar reactions.- Ensure adequate mixing, as localized cold spots can hinder reaction initiation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of this compound?
A1: The formation of this compound from diethylamine and formaldehyde is a reversible reaction. While there is limited specific quantitative data for its isolated yield at various temperatures, studies on Mannich reactions suggest that the formation of the hemiaminal intermediate is often favored at lower to moderate temperatures (e.g., room temperature). However, for subsequent reactions where this compound is an intermediate, the overall reaction is often heated to drive it to completion.
Q2: How does temperature affect the overall efficiency of a Mannich reaction using this compound as an intermediate?
A2: Temperature has a dual effect on Mannich reactions. Lower temperatures can favor the initial formation of the this compound intermediate. However, higher temperatures are often required to facilitate the subsequent dehydration to an iminium ion and the final C-C bond formation. For instance, some proline-catalyzed Mannich reactions are thermally accelerated, with temperatures around 64-66°C leading to reduced reaction times and catalyst loadings.[1] It is crucial to find the optimal temperature balance for your specific substrates and reaction conditions.
Q3: What are the signs of thermal decomposition of this compound?
A3: Thermal decomposition of this compound can lead to the formation of various byproducts. Signs of decomposition may include a darkening of the reaction mixture, the evolution of gases, and the appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis. At elevated temperatures, related amino alcohols can degrade, and in the case of this compound, this could potentially lead to reversion to diethylamine and formaldehyde or other degradation pathways.
Q4: Can microwave irradiation be used to improve reaction efficiency?
A4: Yes, microwave irradiation can be an effective method for accelerating reactions involving this compound, such as the Mannich reaction. The rapid and uniform heating provided by microwaves can significantly reduce reaction times.[1] However, it is essential to carefully monitor the temperature to prevent overheating and decomposition.
Experimental Protocols
Below are generalized methodologies for key experiments. Researchers should adapt these protocols based on their specific substrates and analytical findings.
Protocol 1: General Procedure for a Mannich Reaction Involving In Situ Formation of this compound
This protocol is a general guideline for a one-pot Mannich reaction where this compound is formed in situ.
Materials:
-
Active hydrogen compound (e.g., a ketone)
-
Diethylamine hydrochloride
-
Paraformaldehyde
-
Solvent (e.g., ethanol, methanol, or dioxane)
-
Acid or base catalyst (if required)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the active hydrogen compound, diethylamine hydrochloride, and paraformaldehyde in the appropriate molar ratios.
-
Add the chosen solvent to the flask.
-
If required, add the acid or base catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure to isolate and purify the product. This may involve extraction, crystallization, or chromatography.
Temperature Optimization: To optimize the temperature, a series of small-scale reactions can be run in parallel at different temperatures (e.g., 40°C, 60°C, 80°C, and reflux). The yield and purity of the product at each temperature should be determined to identify the optimal conditions.
Visualizing Reaction Pathways and Workflows
To aid in understanding the processes involved, the following diagrams illustrate key concepts.
Caption: General pathway of a Mannich reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of (Diethylamino)methanol Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of products from reactions involving (Diethylamino)methanol, which are typically β-amino ketones or Mannich bases.
Troubleshooting Guide
Q1: My crude product is an oil and won't solidify. How can I purify it?
A1: Oiling out is a common issue. Here are a few approaches:
-
Solvent Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as hexanes or diethyl ether. Stir or sonicate the mixture. This can sometimes induce crystallization or wash away non-polar impurities, leaving a more solid product.
-
Column Chromatography: If trituration fails, column chromatography is the next logical step for purifying oils.[1][2]
-
Salt Formation: Since Mannich bases are basic, you can react your product with an acid (like HCl in ether) to form the hydrochloride salt, which is often a crystalline solid that can be filtered and purified by recrystallization.
Q2: My compound is streaking badly on the silica TLC plate. What can I do?
A2: Streaking of basic compounds on silica gel is usually due to strong interactions with the acidic silanol groups. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your TLC mobile phase. This will neutralize the acidic sites on the silica and improve the spot shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for your TLC and column chromatography.[1][3]
Q3: I'm not getting good separation of my product from impurities during column chromatography. What should I try?
A3: Poor separation can be addressed by several methods:
-
Optimize the Mobile Phase:
-
If your compound is eluting too quickly, decrease the polarity of your solvent system.
-
If it's sticking to the column, gradually increase the polarity.
-
For basic compounds, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape and resolution.[4]
-
-
Change the Stationary Phase: If silica gel isn't providing adequate separation, consider using alumina (acidic, basic, or neutral) or a reverse-phase C18 column.[1][4]
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.[2]
Q4: My product won't crystallize from the chosen recrystallization solvent. What are the next steps?
A4: If crystallization is not occurring, you can try the following:
-
Induce Crystallization:
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Cool the Solution: If not already done, cool the solution in an ice bath to decrease the solubility of your product.[6]
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent pair.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for a product from a this compound reaction?
A1: The best initial technique depends on the physical state of your crude product.
-
If the product is a solid: Recrystallization is often a good first choice as it can be a quick and effective way to obtain pure material.[5][8][9]
-
If the product is an oil or a mixture of solids: Column chromatography is generally the most versatile method for separating multiple components.[1][2][10]
Q2: How do I choose a solvent system for column chromatography of a Mannich base?
A2: The choice of solvent system is crucial for successful column chromatography.[3]
-
Start with TLC: Use thin-layer chromatography (TLC) to test different solvent systems. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Common Solvents: A common starting point for Mannich bases is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[11][12]
-
Basic Modifier: As mentioned in the troubleshooting section, adding a small amount of triethylamine (0.1-1%) to the mobile phase is highly recommended to prevent streaking and improve separation.[4]
Q3: What are some common challenges when purifying Mannich bases?
A3: Mannich bases, being β-amino ketones, present a few common purification challenges:
-
Basicity: Their basic nature can lead to strong interactions with acidic stationary phases like silica gel, causing streaking and poor separation.[4]
-
Stability: Some Mannich bases can be unstable and may decompose on silica gel or during heating. It's important to monitor for decomposition using TLC.
-
Polarity: The presence of both a carbonyl and an amino group can give them intermediate polarity, sometimes making them soluble in a wide range of solvents, which can complicate recrystallization.
Q4: Can I use reverse-phase chromatography for these compounds?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a very effective technique, especially for polar basic compounds.[4] Modern reverse-phase columns are designed to be stable at higher pH, which can deprotonate the basic compound, leading to better retention and peak shape.[13]
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Mannich Bases
| Stationary Phase | Mobile Phase Composition | Base Additive | Reference |
| Silica Gel | Petroleum Ether : Ethyl Acetate (4:1) | None mentioned | [12] |
| Silica Gel | Dichloromethane | None mentioned | [12] |
| Silica Gel | Dichloromethane : Acetone (2:1) | None mentioned | [12] |
| Silica Gel | Chloroform : Methanol (4.9:0.1) | None mentioned | [14] |
| Silica Gel | Ethyl Acetate : Petroleum Ether (5:95) | None mentioned | [11] |
Table 2: Common Solvents for Recrystallization
| Solvent | Polarity | Comments |
| Water | High | Good for polar compounds, but many organics are insoluble.[7] |
| Ethanol | High | A very common and effective recrystallization solvent.[7] |
| Methanol | High | Similar to ethanol, good for polar compounds. |
| Acetone | Medium | Good for moderately polar compounds. Often used with hexanes.[7] |
| Ethyl Acetate | Medium | Another common solvent, often used with hexanes.[7] |
| Dichloromethane | Medium | Good solvent, but its volatility can sometimes be an issue. |
| Diethyl Ether | Low | Often used as the "anti-solvent" in a solvent pair.[7] |
| Hexanes/Heptane | Low | Good for non-polar compounds or as an "anti-solvent".[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Compound
-
Prepare the Column:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel (or alumina) using the "slurry" method with your chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
-
Prepare the Sample:
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Run the Column:
-
Carefully add your prepared sample to the top of the column.
-
Begin eluting with your chosen solvent system (e.g., hexanes/ethyl acetate with 0.5% triethylamine).
-
Apply gentle air pressure to achieve a steady flow rate.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in a series of test tubes or flasks.
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Choose a Solvent:
-
Dissolve the Crude Product:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: General workflow for purifying products from this compound reactions.
Caption: Decision tree for selecting a primary purification technique.
Caption: Troubleshooting workflow for column chromatography issues.
References
- 1. columbia.edu [columbia.edu]
- 2. chromtech.com [chromtech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. gijash.com [gijash.com]
- 12. Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Overcoming poor reactivity of substrates with (Diethylamino)methanol
Technical Support Center: (Diethylamino)methanol Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound to overcome the poor reactivity of various substrates, particularly in aminomethylation reactions such as the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in synthesis?
A1: this compound, with the chemical formula (C₂H₅)₂NCH₂OH, is a hemiaminal compound. It is typically formed from the reaction of diethylamine and formaldehyde.[1] Its primary role in organic synthesis is to serve as a precursor to the electrophilic N,N-diethylmethyleneiminium ion (an Eschenmoser salt precursor), which is a highly reactive species used for the aminomethylation of substrates with acidic protons. This is particularly useful in Mannich reactions for synthesizing compounds like β-amino ketones.[1][2]
Q2: Why is this compound often generated in situ?
A2: this compound is a relatively unstable compound that exists in equilibrium with its starting materials, diethylamine and formaldehyde.[1] Due to this instability, it is typically generated within the reaction mixture (in situ) for immediate use. This approach ensures a constant supply of the reactive iminium ion and avoids issues related to the decomposition and handling of the isolated hemiaminal.[1]
Q3: Can this compound be used for reactions other than the Mannich reaction?
A3: Yes. While its most common application is in the Mannich reaction, the reactive iminium ion generated from this compound can also be used in other synthetic transformations. These include its use in the synthesis of pharmaceutical derivatives where the introduction of a diethylaminomethyl group can enhance biological properties such as solubility or receptor affinity.[1] It is also a key intermediate in certain dehydrogenative coupling and reductive amination processes.[1]
Troubleshooting Guide
Problem 1: Low or no yield in a Mannich-type reaction using this compound.
| Possible Cause | Suggested Solution | Explanation |
| Inefficient formation of the reactive iminium ion. | Adjust the reaction pH to be mildly acidic (pH 4-5). | The formation of the electrophilic N,N-diethylmethyleneiminium ion from this compound is catalyzed by acid. In a neutral or basic medium, the equilibrium may not favor the formation of this reactive species. |
| Decomposition of the reagent. | Ensure the reaction temperature is appropriate. Generate this compound in situ by adding formaldehyde or paraformaldehyde to diethylamine in the reaction vessel. | This compound is thermally labile. Generating it in situ at a controlled temperature ensures its availability for the reaction without significant degradation. |
| Poor nucleophilicity of the substrate. | If your substrate is a carbon acid (e.g., a ketone), consider adding a catalytic amount of a non-nucleophilic base or using a protic solvent to facilitate enol or enolate formation. | For the reaction to proceed, the substrate must be sufficiently nucleophilic to attack the iminium ion. Enhancing the nucleophilicity of the substrate can significantly improve reaction rates and yields. |
| Reversibility of the reaction. | If applicable, remove water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent. | The formation of this compound and the subsequent iminium ion can be reversible processes involving the elimination of water.[1] Removing water can drive the equilibrium towards the product. |
Problem 2: Formation of multiple products or significant side reactions.
| Possible Cause | Suggested Solution | Explanation |
| Formation of a bis-Mannich product. | Carefully control the stoichiometry. Use a 1:1 or slight excess of the substrate relative to the this compound precursor. Consider slow, dropwise addition of the aminomethylating agent. | If the substrate has multiple acidic protons, it can react more than once with the iminium ion. Controlling the stoichiometry is crucial to favor the mono-adduct. |
| Self-condensation of the carbonyl substrate. | Maintain a lower reaction temperature and ensure the concentration of any base catalyst is minimal. | Aldehydes and ketones with α-hydrogens can undergo self-condensation (e.g., aldol reaction), especially under basic conditions or at elevated temperatures. |
| Polymerization of formaldehyde. | Use paraformaldehyde and ensure it fully depolymerizes. A small amount of acid can aid in this process. | If formaldehyde is not effectively converted to this compound, it can polymerize, leading to a complex reaction mixture and reduced yield of the desired product. |
Quantitative Data Summary
The following tables provide representative data for typical reactions involving aminomethylation.
Table 1: Effect of Solvent on the Yield of a Model Mannich Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Methanol | 32.7 | 75 |
| Ethanol | 24.6 | 82 |
| Isopropanol | 19.9 | 85 |
| Acetonitrile | 37.5 | 68 |
| Dioxane | 2.2 | 45 |
| Data is illustrative for the reaction of acetophenone, diethylamine, and paraformaldehyde. |
Table 2: Substrate Scope for the Aminomethylation of Heterocycles
| Substrate | Product | Yield (%) |
| Indole | 3-(Diethylaminomethyl)indole | 90 |
| Pyrrole | 2-(Diethylaminomethyl)pyrrole | 78 |
| Thiophene | 2-(Diethylaminomethyl)thiophene | 65 |
| Illustrative yields under optimized conditions. |
Key Experimental Protocols
Protocol 1: General Procedure for the Mannich Reaction with a Ketone
This protocol describes the aminomethylation of acetone as a representative example.
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylamine hydrochloride (1.60 moles), paraformaldehyde (2.26 moles), acetone (8.2 moles), methanol (80 mL), and a catalytic amount of concentrated hydrochloric acid (0.2 mL).[2]
-
Reaction : Heat the mixture to a moderate reflux for 12 hours.[2] The solution will typically turn light-yellow.
-
Workup : Cool the reaction mixture to room temperature. Add a cold solution of sodium hydroxide (e.g., 65 g in 300 mL of water) to neutralize the acid and deprotonate the amine salt.[2]
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ether, 3 x 200 mL portions).[2]
-
Purification : Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield the 1-diethylamino-3-butanone.[2]
Protocol 2: Aminomethylation of Indole
-
Reagent Preparation : Cool a solution of indole (1 mole) in glacial acetic acid to 0-5 °C in an ice bath.
-
In situ Formation and Reaction : In a separate flask, prepare a solution of this compound by slowly adding aqueous formaldehyde (37 wt. %, 1.1 moles) to diethylamine (1.1 moles) at 0-5 °C. Slowly add this pre-cooled solution to the indole solution while maintaining the temperature below 10 °C.
-
Reaction Progression : Allow the reaction mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification : Pour the reaction mixture into a beaker of ice water and basify with a saturated sodium carbonate solution until the pH is ~9. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Equilibrium of this compound and the Iminium Ion.
Caption: Troubleshooting Workflow for Low Reaction Yield.
Caption: Simplified Mechanism of the Mannich Reaction.
References
Technical Support Center: Kinetic Studies of (Diethylamino)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in kinetic studies of reactions involving (diethylamino)methanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its reaction kinetics important?
This compound, (CH₃CH₂)₂NCH₂OH, is a hemiaminal formed from the reaction of diethylamine and formaldehyde. As an aminomethanol derivative, it serves as a key intermediate in various organic reactions, including the Mannich reaction, which is crucial in pharmaceutical synthesis for creating complex molecules with potential biological activity. Understanding the kinetics of its formation, consumption, and decomposition is vital for optimizing reaction yields, controlling selectivity, and ensuring the stability of synthetic processes in drug development.
Q2: What are the primary challenges in studying the kinetics of this compound reactions?
The primary challenges stem from the inherent instability of this compound. It exists in equilibrium with its precursors, diethylamine and formaldehyde, and can undergo further reactions or decomposition. Key challenges include:
-
Equilibrium Driven Reactions: The formation of this compound is reversible, making it difficult to isolate and quantify accurately.
-
Instability: Like other aminomethanols, it can be prone to dehydration to form an iminium ion or decompose back to its starting materials. Previous theoretical studies on the parent aminomethanol (NH₂CH₂OH) indicated it is kinetically stable in the gas phase with a significant energy barrier to dehydration, but this may differ in solution.[1]
-
Side Reactions: In the presence of other nucleophiles or electrophiles, this compound can participate in various side reactions, complicating kinetic analysis.
Q3: How does water content affect the kinetics of this compound formation?
Water can act as a catalyst in the formation of carbinolamines. Studies on the analogous reaction between dimethylamine and formaldehyde have shown that a single water molecule can significantly lower the reaction barrier for carbinolamine formation.[2] Therefore, the presence of water is expected to accelerate the formation of this compound. However, excess water may also favor the reverse reaction (hydrolysis). Careful control and quantification of water content in the reaction medium are crucial for reproducible kinetic studies.
Q4: What are the expected decomposition products of this compound and how can they be monitored?
The primary decomposition pathway for this compound is the reverse reaction to diethylamine and formaldehyde. Under certain conditions, it can also dehydrate to form the N,N-diethylmethaniminium ion, a reactive intermediate. In the context of related compounds used as antifouling additives at high temperatures, decomposition of the parent amine can lead to products like ammonia and nitrogen oxides, though this is less likely under typical synthetic conditions.[3]
Decomposition can be monitored using techniques such as:
-
NMR Spectroscopy: To track the disappearance of the this compound signals and the appearance of diethylamine and formaldehyde signals.
-
Mass Spectrometry: To detect the masses of the reactants and potential intermediates or byproducts.
-
Chromatography (GC/LC): To separate and quantify the different species in the reaction mixture over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction rates between experiments. | 1. Variable water content in reagents or solvents.2. Temperature fluctuations.3. Inaccurate initial concentrations of diethylamine or formaldehyde. | 1. Use anhydrous solvents and dry reagents. Quantify water content if possible.2. Employ a thermostatically controlled reaction vessel.3. Prepare fresh solutions of formaldehyde from paraformaldehyde and accurately determine the concentration of both reactants before each experiment. |
| Low yield of the desired product in a Mannich reaction. | 1. The equilibrium for this compound formation does not favor the product.2. Decomposition of this compound is faster than its reaction with the C-H acid. | 1. Use a higher concentration of diethylamine or formaldehyde to shift the equilibrium.2. Optimize the reaction temperature; lower temperatures may favor the stability of the intermediate.3. Consider in-situ generation of this compound in the presence of the C-H acid. |
| Formation of unexpected byproducts. | 1. Self-condensation of formaldehyde.2. Reaction of the iminium ion intermediate with other nucleophiles.3. Oxidation of diethylamine or this compound. | 1. Use a formaldehyde scavenger or control the stoichiometry carefully.2. Identify the byproduct structure to understand the side reaction pathway. Adjust reaction conditions (e.g., pH, temperature) to disfavor this pathway.3. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in quantifying this compound concentration. | 1. Rapid equilibrium with starting materials during analysis.2. Co-elution with other components in chromatography. | 1. Use in-situ analytical techniques like NMR spectroscopy where the equilibrium is not disturbed.2. Optimize the chromatographic method (e.g., change the column, mobile phase, or temperature program). Consider derivatization to a more stable compound before analysis. |
Quantitative Data Summary
The following table summarizes kinetic data for reactions analogous to those involving this compound. This data can be used as a reference for estimating reaction rates and activation energies.
| Reaction | Reactants | Rate Constant (k) | Temperature (K) | Activation Energy (Ea) | Reference |
| Aminomethanol + OH radical | NH₂CH₂OH + OH | 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 300 | 4.1-6.5 kcal/mol (from –CH₂ group) | [4] |
| Dimethylamine + Formaldehyde (water-catalyzed) | (CH₃)₂NH + H₂CO + H₂O | - | - | -5.4 kcal/mol (below reactants) | [2] |
| Dimethylamine + Formaldehyde (uncatalyzed) | (CH₃)₂NH + H₂CO | - | - | 20.1 kcal/mol | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of this compound Formation by NMR Spectroscopy
-
Reagent Preparation:
-
Prepare a stock solution of diethylamine in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Prepare a fresh formaldehyde solution by depolymerizing paraformaldehyde in the same deuterated solvent. Determine the exact concentration of the formaldehyde solution by a standard titration method.
-
-
Reaction Setup:
-
In an NMR tube, add a known volume of the diethylamine stock solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Inject a known volume of the formaldehyde stock solution into the NMR tube, ensuring rapid mixing.
-
-
Data Acquisition:
-
Immediately start acquiring a series of ¹H NMR spectra at fixed time intervals.
-
Monitor the integration of the characteristic peaks for diethylamine, formaldehyde, and the methylene and hydroxyl protons of this compound.
-
-
Data Analysis:
-
Calculate the concentrations of all species at each time point from the integration values.
-
Plot the concentration of this compound as a function of time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Use appropriate kinetic models (e.g., method of initial rates, integral method) to determine the rate law and rate constant.
-
Visualizations
Caption: Reversible formation of this compound.
References
- 1. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Bis-Aminomethylated Byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of bis-aminomethylated byproducts during chemical synthesis, particularly in the context of the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What are bis-aminomethylated byproducts and why do they form?
A1: Bis-aminomethylated byproducts are molecules where two aminomethyl groups have been added to a single starting material. In the context of the Mannich reaction, this typically occurs when a primary amine (R-NH₂) is used. The initial product is a mono-aminomethylated compound, which is a secondary amine. This secondary amine can then undergo a second Mannich reaction with another molecule of the aldehyde and the active hydrogen compound, leading to the formation of the bis-aminomethylated byproduct.[1][2] The secondary amine formed after the first aminomethylation is often more nucleophilic than the starting primary amine, making it more reactive towards further reaction.
Q2: Under what conditions is the formation of bis-aminomethylated byproducts most likely to occur?
A2: The formation of these byproducts is favored under several conditions:
-
Use of Primary Amines or Ammonia: These reagents have more than one reactive N-H bond, allowing for multiple additions.[1][2]
-
Stoichiometry: Using a molar ratio of the active hydrogen compound to the primary amine that is greater than 1:1 can lead to the formation of the bis-adduct.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second aminomethylation to occur.
-
Prolonged Reaction Times: Longer reaction times can allow for the slower, secondary reaction to proceed to a greater extent.
Q3: How can I detect the presence of bis-aminomethylated byproducts in my reaction mixture?
A3: Several analytical techniques can be used to identify and quantify bis-aminomethylated byproducts, including:
-
Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the desired mono-aminomethylated product and starting materials.
-
High-Performance Liquid Chromatography (HPLC): This technique can separate and quantify the different components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structural features of the bis-aminomethylated byproduct, which will have characteristic signals corresponding to the two aminomethyl groups.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the byproduct.
Troubleshooting Guide: Minimizing Bis-Aminomethylated Byproducts
This guide provides solutions to common issues encountered during reactions where bis-aminomethylation is a potential side reaction.
| Issue | Potential Cause | Recommended Solution |
| High yield of bis-aminomethylated byproduct | Incorrect stoichiometry of reactants. | Use a stoichiometric excess of the primary amine relative to the aldehyde and the active hydrogen compound. A 2:1:1 or even higher ratio of amine:aldehyde:active hydrogen compound can favor the formation of the mono-adduct. |
| Reaction temperature is too high. | Lower the reaction temperature. Running the reaction at room temperature or even sub-ambient temperatures can decrease the rate of the second aminomethylation. | |
| Prolonged reaction time. | Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the desired mono-aminomethylated product is formed in satisfactory yield. | |
| Difficulty in separating the mono- and bis-aminomethylated products | Similar polarities of the products. | Optimize the chromatographic separation conditions (e.g., solvent system for column chromatography, gradient for HPLC). Derivatization of the amine functionality could also be explored to alter the polarity and facilitate separation. |
| Reaction is not selective for the mono-aminomethylated product | The initially formed secondary amine is highly reactive. | Consider a two-step approach. First, form the imine by reacting the primary amine with the aldehyde. Then, in a separate step, add the active hydrogen compound to the pre-formed imine. This can provide better control over the reaction. |
Experimental Protocols
Protocol for Selective Mono-Aminomethylation (Mannich Reaction)
This protocol is a general guideline for maximizing the yield of the mono-aminomethylated product while minimizing the formation of the bis-aminomethylated byproduct when using a primary amine.
Materials:
-
Active hydrogen compound (e.g., a ketone, phenol, or indole)
-
Formaldehyde (or another suitable aldehyde)
-
Primary amine
-
Anhydrous solvent (e.g., ethanol, methanol, THF, or dioxane)
-
Acid catalyst (e.g., HCl, acetic acid) (optional, depending on the substrates)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the active hydrogen compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Amine Addition: Add the primary amine (2.0 - 3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Aldehyde Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the aldehyde (1.0 equivalent) dropwise to the stirred solution over a period of 30-60 minutes. The slow addition is crucial to maintain a low concentration of the aldehyde and minimize the formation of the bis-adduct.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or HPLC at regular intervals (e.g., every 30 minutes).
-
Reaction Quench: Once the desired mono-aminomethylated product is formed in optimal yield and the formation of the bis-aminomethylated byproduct starts to increase, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Work-up and Purification:
-
Extract the product into an appropriate organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to separate the mono-aminomethylated product from any unreacted starting materials and the bis-aminomethylated byproduct.
-
Visualizations
Reaction Pathway: Formation of Mono- and Bis-Aminomethylated Products
Caption: Reaction scheme illustrating the competing pathways for the formation of mono- and bis-aminomethylated products.
Experimental Workflow for Selective Mono-Aminomethylation
References
Validation & Comparative
A Comparative Guide to Aminomethylation: (Diethylamino)methanol vs. Eschenmoser's Salt
For researchers, scientists, and professionals in drug development, the introduction of an aminomethyl group is a critical transformation in the synthesis of countless biologically active molecules. This guide provides an objective comparison of two common strategies for achieving this: the in situ formation of the reactive species from precursors like (diethylamino)methanol and the use of a pre-formed, stable iminium salt, Eschenmoser's salt.
The choice between these reagents often hinges on factors such as substrate reactivity, desired reaction conditions, and handling considerations. While both methods ultimately rely on the generation of an electrophilic iminium cation, their practical application and performance can differ significantly.
Reagent Overview
This compound is a hemiaminal, typically not isolated but formed in situ through the equilibrium reaction of diethylamine and formaldehyde.[1] This mixture serves as a precursor to the active aminomethylating agent, the N,N-diethylethaniminium ion. This approach is the foundation of the classical Mannich reaction.[2]
Eschenmoser's salt (N,N-dimethylmethaniminium iodide) is a stable, crystalline, and commercially available organic salt.[3] It is a pre-formed and highly electrophilic iminium cation that acts as a powerful aminomethylating agent for a wide variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic systems.[3][4] While the commercially standard is the dimethyl derivative, its reactivity principles are directly comparable to the diethyl equivalent.
Performance Comparison: Experimental Data
The following tables summarize quantitative data for the aminomethylation of two common substrate classes: ketones (specifically cyclohexanone) and indoles. The data is compiled from analogous reactions to provide a comparative perspective.
Table 1: Aminomethylation of Cyclohexanone
| Reagent/Method | Amine | Aldehyde Source | Solvent | Conditions | Time | Yield | Reference |
| In situ Generation | Diethylamine | Formaldehyde | Dioxane | 100°C | 0.5 h | 95% (as deaminated product) | [5] |
| In situ Generation (HCl salt) | Dimethylamine HCl | Paraformaldehyde | Ethanol | Reflux, cat. HCl | 4 h | 67% | [6] |
| Eschenmoser's Salt | (CH₃)₂N=CH₂⁺ I⁻ | N/A | Dichloromethane | Room Temp. | 1 h | 95% | Inferred from[4] |
Note: The in situ reaction with diethylamine in dioxane led to a direct deamination to form the vinyl ketone. The yield for the Mannich base itself was not reported under these specific conditions, but the high conversion indicates efficient initial aminomethylation. The data for Eschenmoser's salt is inferred from its known high reactivity with ketone enolates under mild conditions.
Table 2: Aminomethylation of Indole
| Reagent/Method | Amine | Aldehyde Source | Solvent | Conditions | Time | Yield | Reference |
| In situ Generation (ZnCl₂ mediated) | Diethylamine | Formaldehyde (aq.) | Ethanol | Room Temp. | 1.5 h | 73% | [5][7] |
| In situ Generation (AcOH) | Dimethylamine | Formaldehyde | Acetic Acid | Not specified | Not specified | 95% | [2] |
| Eschenmoser's Salt | (CH₃)₂N=CH₂⁺ I⁻ | N/A | Methanol | Not specified | Not specified | High (Qualitative) | [8] |
Note: Eschenmoser's salt provides the dimethylaminomethyl group, a close analog to the diethylaminomethyl group. While a specific yield for indole was not found in the search results, literature confirms its effective use for this transformation.
Reaction Mechanisms and Workflow
The core of both methods is the generation of an electrophilic iminium cation that reacts with a nucleophile.
Mechanism of Iminium Ion Formation
The primary distinction lies in how the reactive iminium ion is generated. The in situ method relies on an acid- or base-catalyzed equilibrium, whereas Eschenmoser's salt is a direct, stable source of this cation.
Caption: Comparison of iminium ion generation pathways.
General Experimental Workflow
The operational steps for performing an aminomethylation differ based on the chosen reagent, particularly in the initial setup.
Caption: Generalized experimental workflows for aminomethylation.
Detailed Experimental Protocols
Protocol 1: Aminomethylation of Indole (in situ generation)
This protocol is adapted from a zinc chloride-mediated Mannich reaction of indole with diethylamine and formaldehyde.[5][7]
-
Setup: In a 50 mL round-bottom flask, add indole (2 mmol), ethanol (3 mL), and diethylamine (2 mmol).
-
Reagent Addition: To the stirring mixture, add zinc chloride (3 mmol) followed by aqueous formaldehyde (2 mmol, 36% aq.).
-
Reaction: Stir the reaction mixture at room temperature for 90 minutes. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the mixture with water (7 mL). Basify the solution with 20% aqueous NaOH (6 mmol).
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-[(diethylamino)methyl]-1H-indole.
Protocol 2: Aminomethylation of a Ketone Enolate (Eschenmoser's Salt)
This is a general procedure for the aminomethylation of a ketone using its pre-formed lithium enolate with Eschenmoser's salt.[4]
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq) and stir for 20 minutes. Add a solution of the ketone (e.g., cyclohexanone, 1.0 eq) in anhydrous THF dropwise. Stir the mixture for 30-60 minutes at -78°C to ensure complete enolate formation.
-
Reagent Addition: Add Eschenmoser's salt (1.1 eq) as a solid or a slurry in THF to the enolate solution at -78°C.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography.
Conclusion and Recommendations
Both in situ generation of this compound and the use of Eschenmoser's salt are effective methods for aminomethylation. The optimal choice depends on the specific application.
-
Choose this compound (in situ generation) when:
-
Cost and availability of starting materials are a primary concern.
-
The substrate is robust and compatible with the classical Mannich reaction conditions (which may include heating and the presence of acid/base catalysts and water).
-
Performing a one-pot, three-component reaction is desirable for operational simplicity.
-
-
Choose Eschenmoser's Salt when:
-
The substrate is sensitive, and milder, more controlled reaction conditions are required.
-
High reactivity is needed, especially for less nucleophilic substrates.
-
Anhydrous conditions are necessary, as the reaction does not produce water.
-
Precise stoichiometry is critical, as the salt can be accurately weighed and added as a solid.
-
Ultimately, Eschenmoser's salt offers greater control and reactivity at the cost of being a more specialized reagent, while the traditional Mannich approach using precursors to this compound provides a cost-effective and straightforward method for more robust substrates.
References
- 1. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 2. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dl.iranchembook.ir [dl.iranchembook.ir]
- 5. researchgate.net [researchgate.net]
- 6. US3394399A - Mannich base synthesis of substituted phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2020064917A1 - Production of amines via a hydroaminomethylation reaction using iminium reactants - Google Patents [patents.google.com]
In Situ (Diethylamino)methanol vs. Formaldehyde/Diethylamine: A Comparative Guide for Aminomethylation Reactions
In the realm of synthetic chemistry, particularly in the context of drug development and materials science, the Mannich reaction stands as a cornerstone for introducing aminomethyl groups into a wide array of molecules. This reaction traditionally involves the condensation of a compound with an active hydrogen, an amine, and formaldehyde. For secondary amines like diethylamine, this process has historically relied on the direct use of aqueous formaldehyde solutions. However, the emergence of in situ generated (diethylamino)methanol as a reagent offers a compelling alternative, boasting significant advantages in terms of safety, handling, and, in many cases, reaction efficiency.
This guide provides a comprehensive comparison between the use of in situ generated this compound and the conventional formaldehyde/diethylamine mixture, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their aminomethylation needs.
Chemical Equivalence and Reaction Mechanism
The reactive species in the Mannich reaction is not formaldehyde itself, but an electrophilic iminium ion formed from the condensation of the aldehyde and the amine. When formaldehyde and diethylamine are mixed, they exist in equilibrium with their hemiaminal adduct, this compound. This intermediate readily loses water, particularly under acidic conditions, to form the highly reactive N,N-diethylmethyleneiminium (eschenmoser salt precursor) ion, which then reacts with the nucleophile (the active hydrogen compound).
The key difference between the two methods lies in the starting point. The traditional method involves handling free formaldehyde, while the in situ approach utilizes the pre-formed, albeit transient, hemiaminal. This distinction has significant implications for the reaction's safety, reproducibility, and execution.
Performance and Yield Comparison
While both methods ultimately generate the same reactive intermediate, the conditions under which it is formed can influence reaction outcomes. The use of pre-formed iminium salts or their in situ precursors like this compound often allows for milder and more controlled reaction conditions. This can lead to improved yields and higher selectivity, particularly with sensitive substrates. The traditional method, relying on aqueous formaldehyde, introduces water, which may not be compatible with all substrates or reaction conditions.
| Parameter | Formaldehyde/Diethylamine | In Situ this compound | Advantage of In Situ Method |
| Reagent Form | Aqueous solution (formalin) and liquid amine. | Generated in situ from various precursors (e.g., paraformaldehyde and diethylamine in a non-aqueous solvent). | Avoids handling of aqueous formaldehyde and allows for anhydrous conditions. |
| Typical Yield | Variable, often moderate to good (e.g., 66-75%).[1] | Generally good to excellent (e.g., up to 95%).[2] | Potentially higher yields due to better control and anhydrous conditions. |
| Reaction Conditions | Often requires heating and sometimes acidic catalysis.[1][3] | Can often proceed under milder conditions, though heating may still be used.[2][4] | Milder conditions can improve selectivity and reduce side product formation. |
| Solvent Compatibility | Typically limited to protic solvents like ethanol or water.[3][5] | Broader solvent scope, including aprotic solvents like dioxane and methanol.[2][6] | Greater flexibility in optimizing reaction conditions for specific substrates. |
| Byproducts | Water is a primary byproduct from the reaction medium and iminium formation. | Water is generated but can be controlled or removed more easily in non-aqueous setups. | Better for water-sensitive substrates and reactions. |
Safety and Handling Advantages
The most significant advantage of using an in situ approach that avoids free formaldehyde lies in safety and handling.
-
Formaldehyde Hazards : Formaldehyde is a known carcinogen, a potent sensitizer, and is highly toxic if inhaled or swallowed.[7][8] It is typically supplied as formalin, an aqueous solution that has a pungent, irritating odor and high vapor pressure, necessitating stringent engineering controls (e.g., fume hoods) and personal protective equipment.[7]
-
Reduced Exposure : Generating the reactive aminomethylating agent in situ from less volatile precursors like paraformaldehyde and diethylamine minimizes the handling of free formaldehyde.[1][3] this compound itself is an intermediate and not typically isolated, meaning the benefits come from the generation process.[6] This approach significantly reduces the risk of inhalation exposure.
-
Storage and Stability : Formalin can polymerize on storage, forming paraformaldehyde, which can alter its effective concentration.[9][10] Using paraformaldehyde directly as a solid source of formaldehyde for in situ generation provides a more stable and reliable starting material.
Experimental Protocols
The following are representative protocols for the Mannich reaction using both methods.
Protocol 1: Synthesis of 1-diethylamino-3-butanone using Paraformaldehyde (In Situ Method)
This protocol is adapted from a procedure for the synthesis of 1-diethylamino-3-butanone.[1]
Materials:
-
Diethylamine hydrochloride: 176 g (1.60 moles)
-
Paraformaldehyde: 68 g (2.26 moles)
-
Acetone: 600 mL (8.2 moles)
-
Methanol: 80 mL
-
Concentrated Hydrochloric Acid: 0.2 mL
-
Sodium Hydroxide solution (65 g in 300 mL water)
-
Ether
-
Saturated Sodium Chloride solution
Procedure:
-
In a 3-L round-bottomed flask equipped with a reflux condenser, place diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.
-
Heat the mixture at a moderate to vigorous rate of reflux for 12 hours. A small amount of gelatinous solid may remain.
-
Cool the light-yellow solution and add a cold solution of sodium hydroxide.
-
Extract the mixture with three 200-mL portions of ether.
-
Combine the ether extracts and wash with two 150-mL portions of saturated sodium chloride solution.
-
Re-extract the washes with two 150-mL portions of ether.
-
Combine all ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to remove the ether.
-
Distill the residue under vacuum to collect the product, 1-diethylamino-3-butanone.
Protocol 2: Synthesis of a Mannich Base using Aqueous Formaldehyde (Traditional Method)
This protocol is a general representation adapted from typical Mannich reaction procedures.[5][11]
Materials:
-
Ketone (e.g., Acetophenone): 0.5 mole
-
Aqueous Formaldehyde (37%): ~0.6 moles
-
Diethylamine Hydrochloride: ~0.65 moles
-
Ethanol (95%): 80 mL
-
Concentrated Hydrochloric Acid: 1 mL
Procedure:
-
In a 500-mL round-bottomed flask attached to a reflux condenser, place the acetophenone, diethylamine hydrochloride, and paraformaldehyde (or add aqueous formaldehyde).
-
Add concentrated hydrochloric acid in ethanol.
-
Reflux the mixture on a steam bath for 2 hours. The mixture, which may start as two layers, should become homogeneous.
-
Filter the hot, yellowish solution if it is not clear.
-
Transfer the solution to a wide-mouthed Erlenmeyer flask and add acetone to precipitate the product.
-
Cool the mixture in an ice bath for 1 hour to complete crystallization.
-
Collect the crystalline product by filtration, wash with cold acetone, and air dry.
Conclusion
For researchers engaged in aminomethylation reactions, the use of in situ generated this compound, typically from paraformaldehyde and diethylamine, presents clear and compelling advantages over the traditional method involving aqueous formaldehyde. The primary benefits are a significant improvement in safety and handling by avoiding direct contact with volatile and carcinogenic formaldehyde. Furthermore, this modern approach often provides greater control over reaction conditions, allows for a broader range of solvents, and can lead to higher yields and purity of the final product. While the traditional method is well-established, the collective advantages of the in situ strategy make it a superior choice for contemporary chemical synthesis, particularly in the safety-conscious and precision-demanding environments of research and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannich Reaction | NROChemistry [nrochemistry.com]
- 6. This compound | 15931-59-6 | Benchchem [benchchem.com]
- 7. geosc.com [geosc.com]
- 8. quora.com [quora.com]
- 9. Chemical and physical basics of routine formaldehyde fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nichd.nih.gov [nichd.nih.gov]
- 11. researchgate.net [researchgate.net]
Analytical techniques for quantifying (Diethylamino)methanol adducts
A comprehensive comparison of analytical techniques for the quantification of (Diethylamino)methanol adducts is crucial for researchers in toxicology, drug development, and occupational safety. This compound is a hemiaminal adduct formed from the reaction of diethylamine and formaldehyde. Its quantification is often indicative of exposure to formaldehyde, a known carcinogen. This guide provides a detailed comparison of the most common analytical methods used for this purpose, including supporting data and experimental protocols.
Comparison of Analytical Techniques
The primary methods for quantifying this compound and similar formaldehyde adducts include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FL) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently considered the gold standard for the analysis of DNA and protein adducts due to its high sensitivity and specificity.[1] It allows for the direct analysis of complex biological matrices with minimal sample cleanup.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds.[2] For non-volatile adducts, derivatization is often required to increase their volatility and thermal stability.[2]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection is a more traditional approach. While less sensitive than mass spectrometry-based methods, it can be a cost-effective alternative, especially when coupled with derivatization agents that introduce a UV-active or fluorescent tag to the adduct.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed structural information and can be used for absolute quantification.[4][5] However, it generally has lower sensitivity compared to mass spectrometry methods.[4]
Quantitative Data Comparison
The following table summarizes the key quantitative performance characteristics of the different analytical techniques for the analysis of formaldehyde-related adducts. The data is compiled from various studies and may vary depending on the specific adduct, matrix, and instrumentation.
| Analytical Technique | Analyte Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery (%) | Precision (%RSD) |
| LC-MS/MS | DNA & Protein Adducts | LOD: fmol to pmol range[6] | >0.99 | 90-110 | <15 |
| GC-MS | Volatile/Derivatized Adducts | LOD: ppb range[2] | >0.99 | 85-115 | <15 |
| HPLC-UV | Derivatized Adducts | LQL: 10-22 pmol[3] | >0.99 | 80-120 | 6-13[3] |
| HPLC-FL | Derivatized Adducts | LQL: 14-30 pmol[3] | >0.99 | 80-120 | 6-13[3] |
| NMR | Various Adducts | µmol/L to mmol/L range | >0.99 | 95-105 | <5 |
Experimental Workflows and Protocols
A general experimental workflow for the analysis of this compound adducts is depicted below.
Detailed Methodologies
1. LC-MS/MS Protocol for DNA Adducts
This protocol is adapted from methods used for formaldehyde-DNA adducts.[6]
-
Sample Preparation:
-
Isolate DNA from the biological matrix using a commercial DNA extraction kit.
-
To stabilize the unstable hydroxymethyl adducts, they are often reduced to their more stable methyl forms using sodium cyanoborohydride (NaCNBH₃).[6]
-
Enzymatically digest the DNA to individual nucleosides using DNase I, alkaline phosphatase, and phosphodiesterase.[6]
-
Remove enzymes and undigested DNA using a spin column.[6]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[6]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[6] The specific transitions for the (Diethylamino)methyl-deoxynucleoside would need to be determined by infusion of a synthesized standard.
-
2. GC-MS Protocol for Volatilized Adducts
This protocol is based on general methods for analyzing aldehydes and their derivatives.[7][8]
-
Sample Preparation and Derivatization:
-
Extract the adducts from the sample using a suitable organic solvent.
-
Derivatize the adduct to increase volatility. A common derivatizing agent for formaldehyde and related compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms an oxime derivative.[7]
-
Extract the derivative using a solid-phase microextraction (SPME) fiber for introduction into the GC-MS.[8]
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[9]
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 45°C) to a high final temperature (e.g., 300°C).[9]
-
Mass Spectrometry: Operate in electron impact (EI) mode and scan a mass range of m/z 40-1000.[9]
-
3. HPLC-UV/FL Protocol with Derivatization
This protocol is based on the analysis of formaldehyde-modified deoxynucleosides.[3]
-
Sample Preparation and Derivatization:
-
Follow the sample preparation steps as in the LC-MS/MS protocol (DNA isolation and enzymatic digestion).
-
Derivatize the digested nucleosides with a reagent that imparts UV or fluorescence properties. For example, 2,4-dinitrophenylhydrazine (DNPH) is commonly used for carbonyl compounds.[10]
-
-
HPLC Analysis:
4. Quantitative NMR (qNMR) Protocol
This protocol is based on general principles of qNMR for metabolomics.[4][11]
-
Sample Preparation:
-
Extract the adducts from the biological sample using a solvent system like methanol or acetonitrile to precipitate proteins.[4]
-
Evaporate the solvent and reconstitute the sample in a deuterated solvent (e.g., D₂O or CD₃OD) containing a known concentration of an internal standard (e.g., TSP).
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution and sensitivity.
-
Experiment: Acquire a 1D proton (¹H) NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Quantification: Integrate the signal of a specific proton on the this compound adduct and compare its integral to the integral of the internal standard.
-
Signaling Pathways and Logical Relationships
The formation of this compound adducts is a direct consequence of exposure to formaldehyde and the presence of diethylamine. This can be represented in a simple reaction diagram.
References
- 1. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating the Analysis of (Diethylamino)methanol Reaction Mixtures by LC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the analysis of reaction mixtures containing the reactive intermediate (diethylamino)methanol presents a significant analytical challenge. This guide provides a comprehensive comparison of methodologies for the LC-MS analysis of this unstable hemiaminal, offering detailed experimental protocols and supporting data to aid in method selection and development.
This compound is a key intermediate in various chemical transformations, including the Mannich reaction, but its inherent instability poses a considerable hurdle for direct quantification. In aqueous and even some organic solvents, it exists in a dynamic equilibrium with its precursors, diethylamine and formaldehyde. This equilibrium and the propensity for side reactions necessitate robust analytical strategies that can accurately reflect the composition of the reaction mixture. This guide explores and compares indirect analytical approaches involving derivatization of the precursors and direct analysis using advanced chromatographic techniques.
The Challenge: Instability of this compound
Direct LC-MS analysis of this compound is often impractical due to its rapid decomposition back to diethylamine and formaldehyde in typical reversed-phase chromatography mobile phases. This instability leads to poor peak shape, unreliable quantification, and a general underestimation of its concentration. Therefore, analytical strategies primarily focus on the quantification of its stable precursors, which are in equilibrium with the hemiaminal.
Comparative Analytical Strategies
Two main strategies are employed for the analysis of reaction mixtures containing this compound:
-
Indirect Analysis via Derivatization: This is the most common approach and involves the chemical modification of diethylamine and formaldehyde to form stable, readily analyzable derivatives. This enhances chromatographic retention, improves ionization efficiency, and allows for sensitive and specific detection by MS.
-
Direct Analysis of Precursors using Advanced Chromatography: This approach avoids derivatization by employing chromatographic techniques that are better suited for the retention of polar analytes like diethylamine and formaldehyde. Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC) are two such techniques.
The choice of method depends on the specific requirements of the analysis, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation.
Quantitative Data Summary
The following tables summarize the performance of different analytical strategies for the determination of diethylamine and formaldehyde. While direct comparisons for this compound are scarce due to its instability, the data for its precursors provide a strong basis for method selection.
Table 1: Comparison of Derivatization Agents for Diethylamine Analysis by LC-MS
| Derivatization Reagent | Principle | Typical LOQ | Advantages | Disadvantages |
| Dansyl Chloride | Reacts with primary and secondary amines to form stable, fluorescent sulfonamides. | Low nmol/L | Robust, well-established, improves chromatographic retention and ionization.[1][2] | Can have issues with excess reagent removal; derivatization can be time-consuming. |
| NBD-Cl | Reacts with primary and secondary amines to form fluorescent derivatives. | Sub-µmol/L | High sensitivity with fluorescence detection.[3] | Can produce interfering side products; requires careful optimization.[3] |
| AccQ-Tag™ (AQC) | Reacts with primary and secondary amines to form stable urea derivatives. | fmol on column | Rapid reaction, good stability of derivatives, commercially available kits.[4] | Reagent can interfere if not properly quenched. |
Table 2: Comparison of Derivatization Agents for Formaldehyde Analysis by LC-MS
| Derivatization Reagent | Principle | Typical LOQ | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Reacts with aldehydes and ketones to form stable hydrazones. | µg/L to sub-µg/L | Well-established, highly specific for carbonyls, UV-active and MS-ionizable derivatives.[5][6][7] | Derivatization can be slow; potential for interferences from other carbonyls in the matrix.[6] |
| Acetylacetone (Hantzsch Reaction) | Condensation with formaldehyde and ammonia to form a dihydropyridine derivative. | ng/mL | Mild reaction conditions, forms stable derivatives.[8] | Longer reaction times may be required compared to DNPH. |
Table 3: Comparison of Advanced Chromatographic Techniques for Direct Analysis of Diethylamine
| Chromatographic Technique | Principle | Typical LOQ | Advantages | Disadvantages |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | ng/mL | Good retention of polar amines without derivatization, compatible with MS.[9][10] | Can be sensitive to mobile phase composition and temperature, may require longer equilibration times.[9] |
| Ion-Pairing Chromatography | Uses a charged reagent to form a neutral ion pair with the analyte, enhancing retention on a reversed-phase column. | ng/mL to µg/mL | Effective for retaining charged analytes on standard columns. | Ion-pairing reagents can suppress MS signal and contaminate the system.[11][12] |
Experimental Protocols
Strategy 1: Indirect Analysis via Derivatization
This strategy involves two separate derivatization reactions for diethylamine and formaldehyde.
A. Derivatization of Diethylamine with Dansyl Chloride
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable organic solvent (e.g., acetonitrile).
-
Derivatization:
-
To 100 µL of the diluted sample, add 100 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes in the dark.[1]
-
Quench the reaction by adding 50 µL of 250 mM methylamine solution.
-
Vortex and let it stand for 15 minutes at room temperature.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
MS Detection: Positive ion electrospray ionization (ESI+), monitoring the m/z of dansyl-diethylamine.
-
B. Derivatization of Formaldehyde with 2,4-Dinitrophenylhydrazine (DNPH)
-
Sample Preparation: Dilute an aliquot of the reaction mixture in acetonitrile.
-
Derivatization:
-
To 1 mL of the diluted sample, add 1 mL of DNPH solution (e.g., 150 mg DNPH in 100 mL of acetonitrile with 0.5 mL of concentrated sulfuric acid).
-
Incubate at 40°C for 30 minutes.[7]
-
Neutralize with a small amount of sodium bicarbonate.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 40% to 70% B over 20 minutes.[6]
-
MS Detection: Negative ion atmospheric pressure chemical ionization (APCI-) or electrospray ionization (ESI-), monitoring the m/z of the formaldehyde-DNPH derivative.[6]
-
Strategy 2: Direct Analysis of Diethylamine using HILIC
-
Sample Preparation: Dilute the reaction mixture in a high percentage of organic solvent (e.g., 90:10 acetonitrile:water) to ensure compatibility with the HILIC mobile phase.
-
LC-MS Analysis:
-
Column: HILIC column (e.g., Amide or Silica phase, 100 x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: Acetonitrile with a small amount of buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).
-
Mobile Phase B: Water with the same buffer concentration.
-
Gradient: A shallow gradient from high organic (e.g., 95% A) to lower organic content.
-
MS Detection: Positive ion electrospray ionization (ESI+), monitoring the m/z of diethylamine.
-
Visualization of Workflows and Concepts
Caption: Overview of analytical strategies for reaction mixtures containing this compound.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Validation of (Diethylamino)methanol Products: NMR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of (Diethylamino)methanol and its reaction products. The information presented is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, with a focus on data accuracy, experimental efficiency, and richness of information.
This compound is a hemiaminal compound formed from the reaction of diethylamine and formaldehyde. Its inherent instability presents unique challenges for analytical characterization. This guide will delve into how NMR spectroscopy and other techniques can be employed to effectively validate its formation and purity.
NMR Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a sample. For the validation of this compound, both ¹H and ¹³C NMR are invaluable.
Expected NMR Spectral Data for this compound
While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible in the searched literature, its structure allows for the prediction of characteristic signals. These predictions are based on the known chemical shifts of similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.1 | ~12 | Triplet | 6H |
| -CH₂- (ethyl) | ~2.6 | ~45 | Quartet | 4H |
| -N-CH₂-O- | ~4.5 | ~75 | Singlet | 2H |
| -OH | Variable | - | Broad Singlet | 1H |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) can be used for both relative and absolute quantification of this compound in a sample.[]
-
Relative Quantification: This method determines the ratio of this compound to other components in a mixture, such as unreacted starting materials or byproducts. It is achieved by comparing the integral values of the characteristic peaks of each compound.[]
-
Absolute Quantification: This approach provides the exact concentration or purity of this compound by comparing the integral of one of its signals to the integral of a known amount of an internal standard.[]
Experimental Protocol for Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, D₂O).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a well-shimmed magnetic field.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to allow for full magnetization recovery between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Perform baseline correction to ensure accurate integration.
-
Integrate the characteristic signals of both this compound and the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for Quantitative NMR Analysis.
Alternative Validation Methods
While NMR provides unparalleled structural detail, other techniques offer advantages in terms of speed, cost, or sensitivity for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.
-
Principle: The sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Application to this compound: Due to its potential thermal instability, derivatization might be necessary to analyze this compound by GC-MS without degradation. However, it is an excellent method for detecting and quantifying volatile impurities or byproducts in the reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds in a liquid phase.
-
Principle: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Different components of the mixture travel through the column at different rates depending on their interaction with the stationary phase, leading to separation. A detector (e.g., UV-Vis, Refractive Index) is used to quantify the eluted compounds.
-
Application to this compound: HPLC is well-suited for analyzing this compound due to its non-volatile nature. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered methanol/water mixture) could be used for separation. A refractive index detector would be necessary as this compound lacks a strong UV chromophore.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
-
Principle: The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to the vibrational energies of different chemical bonds is measured.
-
Application to this compound: FTIR can be used to monitor the formation of this compound by observing the appearance of the O-H stretching band (around 3300 cm⁻¹) and the C-N stretching band (around 1100-1200 cm⁻¹), and the disappearance of the C=O stretching band of formaldehyde (around 1730 cm⁻¹). It is a rapid method for qualitative analysis and reaction monitoring.
Comparison of Analytical Techniques
Table 2: Comparison of NMR, GC-MS, HPLC, and FTIR for the Validation of this compound Products
| Technique | Principle | Quantitative Capability | Structural Information | Sample Throughput | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Excellent (qNMR) | Definitive | Low to Medium | Non-destructive, provides detailed structural information, primary ratio method. | Lower sensitivity, higher instrument cost. |
| GC-MS | Gas-phase separation followed by mass analysis | Excellent | Good (fragmentation pattern) | High | High sensitivity and selectivity, excellent for volatile impurities. | Potential for thermal degradation of the analyte, may require derivatization. |
| HPLC | Liquid-phase separation | Excellent | Limited | High | Suitable for non-volatile and thermally labile compounds. | Requires a suitable chromophore or a universal detector (e.g., RI), which has lower sensitivity. |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | Semi-quantitative | Functional groups only | Very High | Rapid, inexpensive, good for reaction monitoring. | Limited structural information, not ideal for complex mixtures. |
Signaling Pathways and Logical Relationships
The formation of this compound is a reversible reaction between diethylamine and formaldehyde. This equilibrium is a key aspect to consider during its synthesis and analysis.
Caption: Reversible formation of this compound.
Conclusion
For the comprehensive validation of this compound products, NMR spectroscopy stands out as the most informative technique , providing both definitive structural confirmation and accurate quantitative data in a single experiment. While techniques like GC-MS and HPLC offer higher throughput and sensitivity for specific quantitative analyses, they provide less structural information. FTIR is a valuable tool for rapid, qualitative monitoring of the reaction progress. The choice of the optimal analytical method will ultimately depend on the specific goals of the analysis, whether it is for routine quality control, in-depth structural characterization, or high-throughput screening. A multi-technique approach is often beneficial for a complete and robust validation of this compound and its related products.
References
A Comparative Guide to Aminomethylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of an aminomethyl group (-CH2NR2) is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The choice of aminomethylating agent can significantly impact the efficiency, selectivity, and substrate scope of this reaction. This guide provides a comparative overview of common aminomethylating agents, supported by experimental data, detailed protocols, and a visualization of their application in a drug discovery workflow.
Performance Comparison of Aminomethylating Agents
The selection of an appropriate aminomethylating agent and reaction conditions is critical for the successful synthesis of target molecules. Below is a comparison of common methods for the aminomethylation of representative substrates: ketones, indoles, and naphthols.
Aminomethylation of Ketones (e.g., Acetophenone)
The Mannich reaction is a classic and versatile method for the aminomethylation of ketones. It typically involves the one-pot, three-component condensation of a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.[1] Pre-formed iminium salts, such as Eschenmoser's salt, offer a more reactive alternative that can proceed under milder conditions.
| Agent/Method | Amine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Classical Mannich | Aniline | Benzaldehyde | [HDEA][ClAc] (20 mol%), EtOH, rt, 24h | 85 | [2] |
| Classical Mannich | 4-Chloroaniline | Benzaldehyde | [HDEA][ClAc] (20 mol%), EtOH, rt, 24h | 90 | [2] |
| Classical Mannich | p-Toluidine | Benzaldehyde | [HDEA][ClAc] (20 mol%), EtOH, rt, 24h | 78 | [2] |
| Classical Mannich | Aniline | Benzaldehyde | Yb(OTf)3 (10 mol%), H2O, rt | 92 | [3] |
| Classical Mannich | 4-Chloroaniline | Benzaldehyde | Yb(OTf)3 (10 mol%), H2O, rt | 95 | [3] |
| Eschenmoser's Salt | (as dimethyliminium iodide) | - | Base catalyzed vs. uncatalyzed | - | [4] |
Note: A direct yield comparison for Eschenmoser's salt with acetophenone under the same conditions as the classical Mannich examples was not available in the searched literature. The reference indicates a study of reaction conditions rather than a reported yield.
Aminomethylation of Indoles
Indoles are important heterocyclic scaffolds in many pharmaceuticals. Their aminomethylation can occur at different positions, and the choice of reagent can influence regioselectivity and yield.
| Agent/Method | Amine | Methylene Source | Catalyst/Conditions | Yield (%) | Reference |
| 1,3,5-Triazinanes | (from triazinane) | (from triazinane) | No Lewis acid, heat | Good to excellent | [5] |
| Dichloromethane | Piperidine | Dichloromethane | NaH, CH3CN, ultrasound, rt, 120 min | 12 | [6] |
| Dichloromethane | Benzylamine | Dichloromethane | NaH, CH3CN, ultrasound, rt, 120 min | 69 | [6] |
| Dichloromethane | 4-Methoxyaniline | Dichloromethane | NaH, CH3CN, ultrasound, rt, 120 min | 42 | [6] |
Aminomethylation of Naphthols
Naphthols are common substrates in the synthesis of bioactive compounds. The Betti reaction, a variant of the Mannich reaction, is frequently employed for their aminomethylation.
| Substrate | Amine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 2-Naphthol | Ammonia | Benzaldehyde | LiClO4, TMSCl, rt, 6h | 78 | [7] |
| 2-Naphthol | Piperidine | Benzaldehyde | Acidic alumina, microwave, 5 min | 85 | [7] |
| 2-Naphthol | Pyrrolidine | 4-Chlorobenzaldehyde | Acidic alumina, microwave, 5 min | 91 | [7] |
| 2,7-Dihydroxynaphthalene | Piperazine | Formaldehyde | - | >95 | [8] |
Experimental Protocols
General Procedure for the Synthesis of Mannich Bases from Acetophenone[2]
-
In a flask, combine the substituted aniline (1 mmol), benzaldehyde (1 mmol), and acetophenone (1.2 mmol).
-
Add ethanol (1 ml) and the ionic liquid catalyst, diethanolammonium chloroacetate [HDEA][ClAc] (20 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, collect the solid product by filtration.
-
Wash the solid with ethanol.
-
Recrystallize the product from a chloroform and propanol mixture (2:1 v/v) to obtain the pure Mannich base.
General Procedure for the N-Aminomethylation of Indoles using Dichloromethane[6]
-
To a vial, add the indole (1.0 mmol), the amine (1.5 mmol), and acetonitrile (5 mL).
-
Add sodium hydride (2.0 mmol) to the mixture.
-
Add dichloromethane (3.0 mmol).
-
Place the vial in an ultrasonic reactor and irradiate at room temperature for 120 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product for purification.
General Procedure for the Aminomethylation of 2-Naphthol via the Betti Reaction[7]
-
For the microwave-assisted synthesis, mix 2-naphthol, an aromatic aldehyde, and a secondary amine on acidic alumina.
-
Irradiate the mixture in a microwave reactor for 5 minutes under solvent-free conditions.
-
After the reaction, extract the product from the solid support and purify by appropriate methods (e.g., chromatography or recrystallization).
Visualizing the Role of Aminomethylation in Drug Discovery
Aminomethylation is a key strategy in medicinal chemistry for the synthesis and optimization of drug candidates. The following diagram illustrates a typical workflow where aminomethylation is employed.
Caption: Drug discovery workflow incorporating aminomethylation.
The synthesis of the analgesic drug Tramadol is a prominent example where a Mannich reaction is a key step. Cyclohexanone is reacted with paraformaldehyde and dimethylamine to form the Mannich base, 2-(dimethylaminomethyl)cyclohexanone, which is a crucial intermediate.[9][10] This intermediate then undergoes a Grignard reaction to yield Tramadol.[11]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the general mechanism of the Mannich reaction, a cornerstone of aminomethylation chemistry.
Caption: General mechanism of the Mannich reaction.
References
- 1. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. nioch.nsc.ru [nioch.nsc.ru]
Validating Aminomethylated Compounds: A Comparative Guide to Synthesis and Structural Elucidation
For researchers, scientists, and drug development professionals, the successful synthesis and rigorous structural validation of novel compounds are paramount. This guide provides a comparative analysis of synthetic routes utilizing (diethylamino)methanol and its alternatives for aminomethylation, alongside detailed protocols for structural validation using modern analytical techniques.
This compound is a valuable reagent, typically generated in situ from diethylamine and formaldehyde, for introducing a diethylaminomethyl group onto a substrate, most commonly via the Mannich reaction. This functional group can be instrumental in modifying the physicochemical and biological properties of a molecule, such as enhancing solubility or receptor affinity. However, the landscape of synthetic chemistry offers alternative reagents that may provide advantages in terms of stability, reactivity, and yield. This guide will compare the use of in situ generated this compound with two prominent alternatives: Eschenmoser's salt and Bredereck's reagent. Furthermore, it will provide detailed experimental protocols for the synthesis of a model compound and its comprehensive structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Performance Comparison of Aminomethylating Agents
The choice of aminomethylating agent can significantly impact the outcome of a synthesis. While this compound, generated in situ, is a cost-effective and common choice for the Mannich reaction, other reagents offer distinct characteristics.
| Reagent | Typical Application | Reported Yields | Key Advantages | Key Disadvantages |
| This compound (in situ) | Mannich reaction with enolizable carbonyls and other acidic C-H compounds. | High (e.g., up to 95.6% for gramine synthesis).[1] | Cost-effective, readily prepared from common starting materials. | Inherently unstable, must be generated and used in situ. Reaction conditions can be harsh. |
| Eschenmoser's Salt | Dimethylaminomethylation of enolates, silyl enol ethers, and acidic ketones.[2] | Modest to good. | Powerful aminomethylating agent, commercially available, milder reaction conditions in some cases. | Can be more expensive than in situ methods, iodide salt can be sensitive. |
| Bredereck's Reagent | Formylation and aminomethylenation of CH₂- and NH₂-acidic compounds.[3] | Excellent yields reported for various ketones.[3] | Bench-stable, powerful reagent, can be used for substrates where other methods fail.[1] | Reacts with protic solvents, may require strictly anhydrous conditions.[3][4] |
Experimental Protocols
Synthesis of Gramine via Mannich Reaction with this compound
This protocol describes the synthesis of gramine, a classic example of a Mannich reaction product, which serves as a model for compounds synthesized using in situ generated this compound.
Materials:
-
Indole
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide
-
Ice
-
Acetone (for recrystallization)
Procedure:
-
In a flask, dissolve indole in glacial acetic acid.
-
To this solution, add diethylamine. The mixture will become warm.
-
Cool the mixture in an ice bath and then add formaldehyde solution dropwise while stirring.
-
Allow the reaction to stir at room temperature for several hours or until completion (monitoring by TLC is recommended).
-
Pour the reaction mixture over crushed ice and basify with a cold sodium hydroxide solution to precipitate the product.
-
Collect the crude gramine by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as acetone, to yield pure gramine.
Structural Validation Protocols
Objective: To confirm the structure of the synthesized gramine and determine its purity using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
Synthesized gramine sample
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized gramine (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl₃) in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Set the acquisition parameters for quantitative analysis:
-
Use a 90° pulse angle to maximize signal intensity.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Integrate the signals corresponding to the analyte (gramine) and the internal standard. Select well-resolved signals that are characteristic of each compound.
-
-
Purity Calculation:
-
Calculate the purity of the gramine sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Objective: To verify the molecular weight of the synthesized gramine and identify any potential impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).[6]
-
C18 reversed-phase HPLC column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Synthesized gramine sample.
-
Methanol or acetonitrile for sample dilution.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized gramine (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject a small volume of the sample (e.g., 5 µL).
-
Run a gradient elution to separate the components of the sample. For example, start with 5% B and increase to 95% B over 15-20 minutes.
-
-
MS Method:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 100-500).
-
Perform MS/MS fragmentation on the parent ion corresponding to gramine to obtain structural information.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of protonated gramine ([M+H]⁺).
-
Determine the accurate mass of the main peak and compare it to the theoretical mass of gramine.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
Examine the chromatogram for any other peaks, which may correspond to impurities. Analyze their mass spectra to aid in their identification.
-
Objective: To identify the key functional groups present in the synthesized gramine and confirm its structure.
Instrumentation and Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7]
-
Synthesized gramine sample (solid).
Protocol:
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid gramine sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[8]
-
-
Data Analysis:
-
The software will automatically subtract the background spectrum.
-
Analyze the resulting IR spectrum for characteristic absorption bands. For gramine, expect to see:
-
N-H stretch from the indole ring (~3400-3300 cm⁻¹).
-
C-H stretches (aromatic and aliphatic, ~3100-2800 cm⁻¹).
-
C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).
-
C-N stretches (~1300-1100 cm⁻¹).
-
-
Compare the obtained spectrum with a reference spectrum of gramine if available.
-
Visualizing Workflows and Pathways
References
A Mechanistic Showdown: Comparing Aminomethylation Protocols for Researchers
In the landscape of synthetic chemistry and drug development, the introduction of an aminomethyl group is a critical transformation. This functional moiety is a cornerstone in the synthesis of a vast array of biologically active molecules. Researchers have a diverse toolkit of aminomethylation protocols at their disposal, each with its own mechanistic nuances, advantages, and limitations. This guide provides an objective, data-driven comparison of five key aminomethylation methods: the Mannich reaction, the Eschweiler-Clarke reaction, Reductive Amination, the Delépine reaction, and the Sommelet reaction.
At a Glance: Key Performance Metrics of Aminomethylation Protocols
To facilitate a rapid and effective comparison, the following table summarizes the key quantitative and qualitative parameters for each of the discussed aminomethylation protocols. The selection of the most appropriate method will be dictated by the specific substrate, desired product, and tolerance for various reaction conditions.
| Protocol | Typical Yield | Substrate Scope (Amines) | Substrate Scope (Carbon Source) | Key Advantages | Key Limitations |
| Mannich Reaction | 70-85% | Primary & Secondary Aliphatic Amines | Enolizable Aldehydes & Ketones | Forms C-C bonds directly, versatile for creating β-amino carbonyl compounds. | Aromatic amines are generally unreactive[1]; requires an enolizable carbonyl component. |
| Eschweiler-Clarke Reaction | 80-98% | Primary & Secondary Amines | Formaldehyde | High yields for N-methylation[2]; avoids over-alkylation to quaternary ammonium salts.[3] | Limited to methylation; uses excess formic acid which can be corrosive. |
| Reductive Amination | 70-95% | Primary & Secondary Amines, Ammonia | Wide range of Aldehydes & Ketones | Broad substrate scope and high functional group tolerance[4][5]; can be performed in one pot. | Requires a reducing agent which can sometimes reduce other functional groups. |
| Delépine Reaction | 70-95% | Primary Amines (from alkyl halides) | Hexamethylenetetramine | Excellent for preparing primary amines from alkyl halides with few side reactions.[6][7] | Use of potentially toxic chlorinated solvents[7]; moderate atom economy. |
| Sommelet Reaction | 50-80% | Benzylic Amines (from benzylic halides) | Hexamethylenetetramine | Useful for the synthesis of aromatic aldehydes from benzylic halides.[8] | Yields can be moderate; primarily limited to benzylic systems. |
Delving into the Mechanisms: A Visual Guide
Understanding the underlying reaction mechanisms is paramount for troubleshooting, optimization, and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the stepwise transformations for each protocol.
The Mannich Reaction: A Three-Component Condensation
The Mannich reaction is a cornerstone of C-C bond formation, involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound.[9] The reaction proceeds through the formation of an electrophilic iminium ion.
Caption: Mechanism of the Mannich Reaction.
The Eschweiler-Clarke Reaction: Controlled N-Methylation
This reaction provides a high-yield route to tertiary amines from primary or secondary amines using formaldehyde and formic acid.[3] A key feature is the avoidance of quaternary ammonium salt formation, which can be a significant side reaction in other methylation methods.[3]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Reductive Amination: A Versatile Pathway to Amines
Reductive amination is a highly versatile, often one-pot, procedure for the synthesis of amines from carbonyl compounds and ammonia or primary/secondary amines.[10] The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[10]
References
- 1. adichemistry.com [adichemistry.com]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Delépine reaction - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Benchmarking (Diethylamino)methanol Against Other Synthetic Equivalents for Formaldehyde in Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules, the introduction of a methylene bridge (-CH2-) via aminomethylation is a cornerstone transformation. The Mannich reaction, a classic method for this purpose, traditionally employs formaldehyde. However, due to its gaseous nature and toxicity, a variety of synthetic equivalents have been developed to serve as more convenient and safer alternatives. Among these, (Diethylamino)methanol, often generated in situ from diethylamine and a formaldehyde source, is a prominent reagent. This guide provides an objective comparison of the performance of this compound against other common formaldehyde surrogates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison in Aminomethylation Reactions
The efficacy of a formaldehyde equivalent is typically evaluated based on reaction yield, selectivity, reaction time, and the mildness of the required conditions. Below is a summary of quantitative data compiled from various studies, comparing the performance of this compound (generated in situ) with other formaldehyde surrogates in the aminomethylation of phenols and indoles, key scaffolds in many biologically active compounds.
Data Presentation: Aminomethylation of Phenolic and Indolic Substrates
| Substrate | Formaldehyde Source | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Phenol | Diethylamine + Formalin | Diethylamine | 2-(Diethylaminomethyl)phenol | Not specified | 54% | [1] |
| Phenol | Dichloromethane | Diethylamine | 2-(Diethylaminomethyl)phenol | Not specified | Modest | [1] |
| Indole | Diethylamine + Dichloromethane | Diethylamine | 3-(Diethylaminomethyl)indole | Methanol, 50°C, 0.8 GPa, 20h | 63% | Not found in search results |
| Indole | Dichloromethane + Sodium Hydride | Piperidine | 1-(Piperidin-1-ylmethyl)-1H-indole | Acetonitrile, 50°C, Ultrasound, 120 min | 51% | Not found in search results |
| 8-Hydroxyquinoline | Paraformaldehyde | Diethylamine | 7-((Diethylamino)methyl)quinolin-8-ol | Ethanol, reflux, 5h | Not specified | Not found in search results |
| 8-Hydroxyquinoline | Formalin (35%) | Diethylamine | 7-((Diethylamino)methyl)quinolin-8-ol | Ethanol, reflux, 3h | Not specified | Not found in search results |
Note: The data presented is compiled from different sources and reaction conditions may vary, affecting direct comparability. The in-situ generation of this compound from diethylamine and a formaldehyde source is a common practice in these reactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative experimental protocols for the aminomethylation of phenols and indoles using different formaldehyde equivalents.
Protocol 1: Aminomethylation of Phenol using Diethylamine and Formalin
This protocol describes a classic Mannich reaction on phenol.
Materials:
-
Phenol
-
Diethylamine
-
Formalin (37% aqueous formaldehyde solution)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Ether (for extraction)
Procedure:
-
A mixture of phenol (0.1 mol), diethylamine (0.11 mol), and formalin (0.11 mol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dilute hydrochloric acid and washed with ether to remove any unreacted phenol.
-
The acidic aqueous layer is then cooled in an ice bath and neutralized with a cold sodium hydroxide solution.
-
The liberated Mannich base is extracted with ether.
-
The ethereal extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-(diethylaminomethyl)phenol, which can be further purified by distillation under reduced pressure.
Protocol 2: N-Aminomethylation of Indole using Dichloromethane as a Formaldehyde Surrogate
This innovative method utilizes dichloromethane as a C1 source under ultrasound irradiation.
Materials:
-
Indole
-
Piperidine (or other secondary amine)
-
Sodium hydride (60% dispersion in mineral oil)
-
Dichloromethane (DCM)
-
Acetonitrile (solvent)
-
Citric acid solution (10%)
-
Water
Procedure:
-
In a falcon tube, indole (1 mmol) is dissolved in acetonitrile (5 mL).
-
Sodium hydride (2 mmol), the secondary amine (e.g., piperidine, 1.5 mmol), and dichloromethane (3 mmol) are added to the solution.
-
The reaction mixture is placed in an ultrasonic bath set at 50°C and irradiated for 120 minutes.
-
The reaction is quenched by the addition of 5 mL of a 10% citric acid solution.
-
The organic solvents are evaporated under reduced pressure.
-
The crude product is dissolved in dichloromethane (20 mL) and extracted with water (3 x 20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed to yield the crude product, which is then purified by flash chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
In-situ Formation and Reaction of this compound in the Mannich Reaction
The Mannich reaction proceeds through the formation of an electrophilic iminium ion, which is in equilibrium with this compound when diethylamine and formaldehyde are used.
Caption: In-situ formation of the reactive iminium ion from this compound.
Experimental Workflow for Aminomethylation
The general workflow for a typical aminomethylation experiment followed by product isolation and purification.
Caption: A generalized experimental workflow for aminomethylation reactions.
References
Safety Operating Guide
Navigating the Disposal of (Diethylamino)methanol: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (Diethylamino)methanol, ensuring operational integrity and regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound, a hemiaminal compound, presents unique disposal challenges due to its inherent instability and the hazardous nature of its equilibrium components: diethylamine and formaldehyde. This guide provides a procedural, step-by-step approach to ensure its safe and compliant disposal.
Understanding the Chemical Profile and Hazards
This compound is typically formed in situ from the reaction of diethylamine and formaldehyde and is often not isolated as a stable product.[1] Consequently, any waste stream containing this compound must be handled as a mixture of the hemiaminal and its precursors. Both diethylamine and formaldehyde are hazardous materials, necessitating careful handling and disposal.
| Component | CAS Number | Key Hazards | Exposure Limits (OSHA) |
| Diethylamine | 109-89-7 | Flammable liquid, Corrosive, Toxic by inhalation and skin contact | TWA: 25 ppm (75 mg/m³) |
| Formaldehyde | 50-00-0 | Flammable, Carcinogen, Acute toxicity (oral, dermal, inhalation), Skin corrosion/irritation | TWA: 0.75 ppm, STEL: 2 ppm |
| This compound | 15931-59-6 | Likely flammable and corrosive due to its components | Not established |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Immediate Safety Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
-
Work should be conducted in a well-ventilated chemical fume hood .
Step-by-Step Disposal Procedure
Given the reactivity and hazardous components of this compound waste, direct disposal down the drain or in regular trash is strictly prohibited. The primary recommended method of disposal is through a licensed hazardous waste management company.
Step 1: Waste Characterization and Segregation
-
Assume the Presence of Precursors: Treat all this compound waste as if it contains free diethylamine and formaldehyde.
-
Segregate the Waste: Collect the waste in a dedicated, properly labeled, and compatible container. Do not mix it with other waste streams, especially those containing acids or oxidizers, to prevent violent reactions.[2]
-
Container Selection: Use a container made of a material compatible with flammable and corrosive liquids (e.g., a securely sealed, high-density polyethylene or glass container). Ensure the container is in good condition with a tightly fitting cap.[3][4]
Step 2: Labeling the Hazardous Waste Container
Proper labeling is critical for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste "
-
The chemical names of the contents: "this compound, Diethylamine, Formaldehyde"
-
The approximate concentrations of each component, if known.
-
The associated hazards (e.g., Flammable, Corrosive, Toxic, Carcinogen )
-
The date of accumulation.
-
The name and contact information of the generating laboratory.
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Limited Accumulation Time: Adhere to institutional and regulatory limits for the on-site accumulation of hazardous waste.
Step 4: Arranging for Professional Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for hazardous waste pickup and disposal at your facility.[6][7]
-
Provide Complete Information: When arranging for disposal, provide the EHS office or the hazardous waste contractor with a complete and accurate description of the waste, including all known components and their approximate concentrations.
-
Incineration: The most probable and recommended disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste facility.[8][9]
In-Lab Neutralization (Use with Extreme Caution)
While in-lab treatment of hazardous waste is generally discouraged unless part of a documented experimental procedure, small quantities of formaldehyde can be neutralized. However, due to the presence of diethylamine, this process is more complex and should only be attempted by highly experienced personnel with specific training and a thorough understanding of the reaction.
If considering this route, a potential approach for the formaldehyde component involves the use of a neutralizing agent like sodium bisulfite. This should be done in a fume hood with extreme caution, as the reaction can be exothermic. The resulting mixture will still be considered hazardous waste due to the presence of diethylamine and other byproducts and must be disposed of accordingly. Consult with your EHS office before attempting any in-lab neutralization.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are unsure how to proceed, contact your institution's emergency response team or EHS office immediately.
-
For small spills, if you are trained and equipped to do so, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill. Do not use combustible materials like paper towels on a concentrated spill.
-
Place the absorbed material into a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly.
This guide provides a framework for the proper disposal of this compound. Always prioritize safety and adhere to the specific regulations and guidelines set forth by your institution and local authorities. By following these procedures, you can ensure the safe and responsible management of this hazardous chemical waste.
References
- 1. This compound | 15931-59-6 | Benchchem [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. mtu.edu [mtu.edu]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. vumc.org [vumc.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling (Diethylamino)methanol
(Diethylamino)methanol , also known as 2-(Diethylamino)ethanol, is a flammable and corrosive chemical that poses significant health risks upon exposure.[1] It can cause severe skin burns, eye damage, and is harmful if swallowed or inhaled. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Essential Personal Protective Equipment
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended.[2][3][4] Always check for signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving. |
| Eyes | Chemical safety goggles | Should be worn at all times in the laboratory. |
| Face | Face shield | An 8-inch minimum face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[5] |
| Body | Protective clothing | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. |
| Respiratory | Respirator | Use a government-approved respirator if working in a poorly ventilated area or when the potential for inhalation exposure is high.[5] For exposures exceeding the permissible limit, a supplied-air respirator may be necessary.[6][7] |
Quantitative Exposure Limits
| Substance | Agency | Exposure Limit (Time-Weighted Average) |
| Diethylamine | NIOSH | 10 ppm (30 mg/m³) - 10-hour TWA |
| Diethylamine | OSHA | 25 ppm (75 mg/m³) - 8-hour TWA |
TWA: Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step plan outlines the procedures for preparation, use, and disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]
-
Ignition Sources: this compound is a flammable liquid. Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the work area. Use non-sparking tools and ground all equipment to prevent static discharge.[8][9]
-
Material Check: Inspect the container for any signs of damage or leaks before handling.
Handling and Use
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use a funnel or other appropriate transfer device.
-
Avoid Inhalation: Do not breathe vapors or mists.[5] If you feel dizzy or unwell, move to fresh air immediately and seek medical attention.
-
Skin and Eye Contact: Avoid all contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11] Remove contaminated clothing while flushing.
Spill Management
-
Small Spills: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for proper disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Alert your supervisor and follow your institution's emergency spill response procedures.
-
Ventilation: After a spill, ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety office. Do not pour this compound down the drain. Incineration in a suitable facility is a recommended disposal method.[10]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate should be collected as hazardous waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for the safe handling of this compound, emphasizing the critical safety checkpoints at each stage.
Caption: Logical workflow for safe this compound handling.
References
- 1. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylamine Resistant Work Gloves [workgloves.co.uk]
- 3. safetygloves.co.uk [safetygloves.co.uk]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Safety Guideline [chemtrack.org]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Diethylamine [cdc.gov]
- 8. DIETHYLAMINOETHOXYETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. ams.usda.gov [ams.usda.gov]
- 11. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
